Product packaging for Avrainvillamide(Cat. No.:CAS No. 269741-97-1)

Avrainvillamide

Cat. No.: B2978725
CAS No.: 269741-97-1
M. Wt: 445.519
InChI Key: ALXLLOQTGLPCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avrainvillamide, also known as (+)-Avrainvillamide or CJ-17,665, is a naturally occurring alkaloid with potent antiproliferative properties. It is a significant tool for researchers studying cancer biology, particularly mechanisms involving the multifunctional nucleolar phosphoprotein Nucleophosmin (NPM1). This oncoprotein is overexpressed in a variety of human tumors and is a key player in cell-cycle progression, ribosome biogenesis, and centrosome duplication. A primary mechanism of action for this compound is the selective, covalent S-alkylation of cysteine residues, specifically targeting Cys275 of NPM1. This interaction directly influences the protein's localization and function. This compound has demonstrated groundbreaking research value in models of Acute Myeloid Leukemia (AML). It is the first small molecule shown to restore nucleolar localization of certain cytoplasmic AML-associated mutant forms of NPM1 (NPM1c+), thereby inducing a wild-type phenotype. This relocalization is mediated by the compound's dual interaction with both mutant NPM1 and the nuclear export receptor Exportin-1 (Crm1), thereby inhibiting nuclear export of Crm1 cargo proteins. Beyond its effects on localization, this compound treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leading to an accumulation of supernumerary centrosomes and inhibiting its dephosphorylation by protein phosphatase 1 (PP1β). These actions contribute to its pronounced antiproliferative effects in cultured cancer cells. In addition to its anticancer potential, this compound exhibits antibiotic activity, inhibiting the growth of multi-drug resistant bacteria such as Staphylococcus aureus , Streptococcus pyogenes , and Enterococcus faecalis . CAS Number: 269741-97-1 Molecular Formula: C 26 H 27 N 3 O 4 Molecular Weight: 445.51 g/mol Appearance: Solid (White to off-white) Solubility: Soluble in DMSO (e.g., 10 mM stock solution for in vitro studies) Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It cannot be used for any clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O4 B2978725 Avrainvillamide CAS No. 269741-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXLLOQTGLPCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fungal Origins of Avrainvillamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Avrainvillamide (B1247661), a potent cytotoxic and antibiotic indole (B1671886) diketopiperazine alkaloid, is a natural product derived from marine and soil-dwelling fungi. This technical guide provides an in-depth overview of its natural sources, experimental protocols for its isolation, comprehensive spectroscopic data, and its proposed biosynthetic pathway.

Primary Natural Sources

This compound has been independently isolated from two distinct species of the genus Aspergillus, a diverse and ubiquitous group of fungi.

The initial discovery and isolation of this compound were from a marine-derived fungus, Aspergillus sp. CNC358 . This strain was collected from the waters of the Bahamas Islands.[1] Concurrently, the same compound, designated CJ-17,665 , was isolated from the fermentation broth of a soil-associated fungus, Aspergillus ochraceus CL41582 .[2][3] These findings establish fungi, particularly of the genus Aspergillus, as the definitive natural source of this complex metabolite.

Experimental Protocols: From Fungus to Pure Compound

The isolation and purification of this compound from its fungal source is a multi-step process involving fermentation, extraction, and chromatography. The following protocols are synthesized from the methodologies described in the initial discovery of CJ-17,665 from Aspergillus ochraceus.

Fungal Cultivation and Fermentation

The production of this compound is achieved through large-scale submerged fermentation of the producing fungal strain.

  • Producing Organism: Aspergillus ochraceus CL41582

  • Fermentation Medium: A seed medium containing glucose, soluble starch, cottonseed flour, corn steep liquor, and calcium carbonate is used to grow an initial culture. This is then transferred to a production medium with a similar composition.

  • Fermentation Parameters:

    • Temperature: 28°C

    • Duration: 7 days

    • Agitation: 200 rpm

    • Aeration: 30 liters/minute

Extraction and Isolation Protocol

Following fermentation, the fungal broth is processed to extract and purify this compound.

  • Filtration: The whole fermentation broth (30 liters) is filtered to separate the mycelia from the filtrate.

  • Solvent Extraction: The filtrate is extracted with an equal volume of ethyl acetate. The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps:

    • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column.

    • High-Performance Liquid Chromatography (HPLC): The final purification is carried out by preparative HPLC to yield pure this compound.

Quantitative Data

Physicochemical and Spectroscopic Data of this compound (CJ-17,665)

The following table summarizes the key physicochemical and spectroscopic data for this compound isolated from Aspergillus ochraceus.

PropertyValue
Appearance Pale yellow powder
Molecular Formula C₂₅H₂₇N₃O₄
Molecular Weight 433.50 g/mol
Optical Rotation [α]D²⁵ -35° (c 0.5, MeOH)
UV λmax (MeOH) 220, 285, 360 nm
IR (KBr) νmax 3350, 1680, 1640, 1450, 1240 cm⁻¹
High-Resolution MS Found: 434.2075 (M+H)⁺, Calculated for C₂₅H₂₈N₃O₄: 434.2080
¹H and ¹³C NMR Spectroscopic Data

The following table details the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
2167.2-
358.94.20 (t, 8.0)
3a60.1-
4165.8-
532.52.25 (m), 2.10 (m)
622.81.95 (m)
748.13.85 (dd, 10.0, 4.0)
8135.2-
9120.56.80 (d, 8.0)
10123.47.15 (t, 8.0)
11118.27.05 (d, 8.0)
12128.7-
13138.1-
14142.3-
15115.97.30 (s)
16125.1-
17119.87.20 (d, 8.0)
18121.57.25 (t, 8.0)
19110.96.90 (d, 8.0)
20136.4-
21122.3-
22131.85.20 (t, 7.0)
2325.71.75 (s)
2417.91.65 (s)
N-H-8.15 (s)

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from the fungal fermentation broth.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus ochraceus Culture B Submerged Fermentation (7 days, 28°C) A->B C Filtration B->C Fermentation Broth D Ethyl Acetate Extraction C->D E Concentration (Crude Extract) D->E F Silica Gel Chromatography E->F Crude Extract G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for this compound Isolation.

Proposed Biosynthetic Pathway of this compound

This compound belongs to the stephacidin family of alkaloids. Its biosynthesis is proposed to originate from the amino acids L-tryptophan and L-proline. The key steps involve the formation of a diketopiperazine core, prenylation, and a crucial intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]diazaoctane ring system.[4]

G cluster_precursors Amino Acid Precursors cluster_assembly Core Assembly cluster_modification Post-Assembly Modification trp L-Tryptophan nrps NRPS Assembly pro L-Proline dkp Diketopiperazine (cyclo-L-Trp-L-Pro) nrps->dkp prenyl Prenylation dkp->prenyl imda Intramolecular Diels-Alder Cycloaddition prenyl->imda oxidation Oxidative Steps imda->oxidation avrain This compound oxidation->avrain

Caption: Proposed Biosynthesis of this compound.

References

Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide is a potent antiproliferative and antibiotic natural product first discovered in the early 2000s. It was independently isolated from two different species of the fungal genus Aspergillus. A team led by William Fenical at the Scripps Institution of Oceanography isolated the compound from a marine-derived Aspergillus sp. CNC358[1]. Concurrently, a group at Pfizer in Japan discovered the same molecule, which they named CJ-17,665, from the fermentation broth of Aspergillus ochraceus CL41582[2]. This compound is a structurally complex alkaloid featuring a unique bicyclo[2.2.2]diazaoctane ring system and an indole (B1671886) N-oxide moiety[1][2]. Its significant biological activities, including effects against multi-drug resistant bacteria and various cancer cell lines, have made it a subject of interest in drug discovery and development[2][3]. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Data Presentation

Table 1: Producing Organisms and Fermentation Yields
Producing OrganismStrain IDFermentation YieldReference
Aspergillus sp.CNC358Not explicitly quantified[1]
Aspergillus ochraceusCL41582150 mg from 30 liters[2]
Table 2: Antibacterial Activity of this compound (CJ-17,665)
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (multi-drug resistant)12.5[2][3]
Streptococcus pyogenes (multi-drug resistant)12.5[2][3]
Enterococcus faecalis (multi-drug resistant)25[2][3]
Table 3: Antiproliferative Activity of this compound
Cell LineCancer TypeGI50/IC50 (µM)Reference
T-47DBreast CancerGI50: 0.33[3]
LNCaPProstate CancerGI50: 0.42[3]
OCI-AML2Acute Myeloid LeukemiaGI50: 0.35 ± 0.09[3]
OCI-AML3Acute Myeloid LeukemiaGI50: 0.52 ± 0.15[3]
HeLaCervical CancerIC90: 1.1 µg/mL[4]
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C (ppm)¹H (ppm, J in Hz)
2165.9-
359.84.25 (dd, 10.0, 2.5)
433.12.05 (m), 2.20 (m)
525.41.85 (m), 2.00 (m)
654.14.05 (t, 2.5)
8169.2-
10124.97.30 (d, 8.0)
11122.57.15 (t, 8.0)
12129.87.45 (t, 8.0)
13110.17.60 (d, 8.0)
14138.2-
15134.1-
1674.86.00 (s)
17138.8-
18119.26.80 (d, 8.5)
19128.47.20 (d, 8.5)
20118.8-
21150.9-
2280.1-
2325.91.50 (s)
2428.51.55 (s)
2569.14.40 (d, 10.0)
2622.11.25 (s)
2727.11.30 (s)

Note: NMR data is based on the total synthesis of this compound and may have minor variations from the natural product.

Experimental Protocols

Fermentation of Aspergillus sp. CNC358

This protocol is adapted from the patent filed by Fenical et al.[1].

  • Culture Medium: A marine-based medium (YPG+C) is prepared containing 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal in 100% seawater.

  • Inoculation and Incubation: The sterile medium is inoculated with a culture of Aspergillus sp. CNC358.

  • Fermentation: The culture is grown under static conditions at room temperature for 21 days.

Fermentation of Aspergillus ochraceus CL41582

This protocol is based on the work of Sugie et al. (2001)[2].

  • Seed Culture: A seed culture is prepared by inoculating a suitable medium with spores of Aspergillus ochraceus CL41582 and incubating for 2-3 days.

  • Production Culture: A production medium containing soluble starch, glucose, peptone, and yeast extract is prepared.

  • Fermentation: The production medium is inoculated with the seed culture and fermented in a 30-liter jar fermentor for 5-7 days with aeration and agitation.

Extraction and Isolation of this compound

The following is a generalized protocol combining methodologies from both the Fenical patent and the Sugie et al. publication[1][2].

  • Harvesting: After fermentation, the mycelium is separated from the broth by filtration.

  • Extraction:

    • The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or ethyl acetate.

    • The culture filtrate is extracted with ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., isooctane (B107328) or hexane) and a polar solvent (e.g., ethyl acetate).

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Aspergillus sp. culture fermentation Static or Shake Flask Culture (21-28 days) start->fermentation harvest Harvesting of Mycelium and Broth fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration in vacuo extraction->concentration silica Silica Gel Chromatography concentration->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_nucleus Nucleus NPM1 NPM1 p53 p53 NPM1->p53 Stabilization NPMc NPMc+ (mutant NPM1) (Cytoplasmic Localization) NPMc->NPM1 Nuclear Retention of NPMc+ Crm1 Crm1 (Exportin-1) NPMc->Crm1 Nuclear Export Apoptosis Apoptosis Crm1->Apoptosis Proteasomal Degradation of NPMc+ and Crm1 p53->Apoptosis Induces This compound This compound This compound->NPMc Binds to Cys275 This compound->Crm1 Inhibits Export

Caption: Signaling pathway of this compound's interaction with NPM1 and Crm1.

Mechanism of Action and Biological Significance

This compound exerts its biological effects primarily through its interaction with two key cellular proteins: nucleophosmin (B1167650) (NPM1) and chromosome region maintenance 1 (Crm1), also known as exportin-1[3]. In many cancers, particularly acute myeloid leukemia (AML), NPM1 is mutated (NPMc+), leading to its aberrant localization in the cytoplasm instead of the nucleolus[3].

This compound has been shown to covalently bind to a specific cysteine residue (Cys275) on NPM1[3]. This interaction is crucial for its ability to induce the nuclear retention of the oncogenic NPMc+[3]. By preventing the export of NPMc+ from the nucleus, this compound effectively restores its localization to a state resembling the wild-type protein[3].

Furthermore, this compound inhibits the function of Crm1, a nuclear export protein responsible for transporting various proteins, including NPMc+, out of the nucleus[3]. This dual action of binding to NPMc+ and inhibiting its export machinery leads to the proteasomal degradation of both NPMc+ and Crm1[5]. The downstream consequences of these events include the stabilization of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells[2]. The disruption of NPM1 function also leads to the deregulation of centrosome duplication, contributing to the antiproliferative effects of this compound[3].

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anticancer and antibiotic therapies. Its unique chemical structure and well-defined mechanism of action, centered on the modulation of NPM1 and Crm1 function, provide a solid foundation for further preclinical and clinical investigations. The detailed protocols for its isolation from Aspergillus species, along with the comprehensive biological and spectroscopic data presented in this guide, offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this remarkable fungal metabolite.

References

Avrainvillamide: A Deep Dive into its Chemical Architecture and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide (B1247661) is a naturally occurring indole (B1671886) alkaloid that has garnered significant attention in the scientific community for its potent biological activities.[1] Structurally, it is characterized by a complex, polycyclic framework featuring a signature bicyclo[2.2.2]diazaoctane core.[1] First disclosed in a patent by the Fenical group in 2000 and later described as CJ-17,665 by a Pfizer group in 2001, this compound has emerged as a promising lead compound in oncology and antibiotic research.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and mechanism of action, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound possesses a complex heptacyclic structure. Its core is a bicyclo[2.2.2]diazaoctane ring system fused to an indole moiety. A distinctive feature is the presence of a nitrone functionality within the indole portion of the molecule. It is also known to be the monomeric form of the dimeric alkaloid stephacidin B.[2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (1S,17S,19S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.0¹,¹⁷.0³,¹⁵.0⁴,¹³.0⁷,¹².0¹⁹,²³]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione[3]
Synonyms (+)-Avrainvillamide, CJ-17,665[3]
CAS Number 269741-97-1[3]
Molecular Formula C₂₆H₂₇N₃O₄[3]
Molecular Weight 445.5 g/mol [3]
Appearance Solid[3]
Solubility Soluble in DMSO and Methanol[3]
UV Absorption (λmax) 214, 292 nm[3]
Melting Point Not reported in the reviewed literature.
¹H and ¹³C NMR Data While NMR spectroscopy has been used for the structural elucidation of this compound, detailed chemical shift and coupling constant data are not readily available in the public domain literature.[2]

Biological Activities

This compound exhibits a dual spectrum of biological activity, demonstrating both potent antiproliferative effects against various cancer cell lines and antibiotic activity against several Gram-positive bacteria.

Antiproliferative Activity

The anticancer properties of this compound have been extensively studied, with significant growth inhibition observed in a range of human tumor cell lines.

Table 2: Antiproliferative Activity of this compound (GI₅₀ values)

Cell LineCancer TypeGI₅₀ (µM)Reference(s)
T-47DBreast Cancer0.33[3]
LNCaPProstate Cancer0.42[3]
BT-549Breast Cancer0.62[3]
MALME-3MMelanoma0.41[3]
OCI-AML2Acute Myeloid Leukemia0.35 ± 0.09 (72h)[4]
OCI-AML3Acute Myeloid Leukemia0.52 ± 0.15 (72h)[4]
Antibiotic Activity

This compound has also been shown to inhibit the growth of multi-drug resistant Gram-positive bacteria.

Table 3: Antibiotic Activity of this compound (MIC values)

Bacterial StrainGram StainMIC (µg/mL)Reference(s)
Staphylococcus aureusPositive12.5[3]
Streptococcus pyogenesPositive12.5[3]
Enterococcus faecalisPositive25[3]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with two key cellular proteins: Nucleophosmin (B1167650) (NPM1) and Exportin-1 (Crm1).[3][4][5]

This compound functions as an electrophile, with its unsaturated nitrone moiety being susceptible to nucleophilic attack.[6] It has been shown to covalently bind to specific cysteine residues on its protein targets.[6]

A key interaction is with Cys275 of NPM1, a multifunctional protein that shuttles between the nucleus and cytoplasm and is often overexpressed in cancer.[6] This binding event disrupts the normal function of NPM1. In acute myeloid leukemia (AML) cells harboring NPM1 mutations, this compound can restore the proper nucleolar localization of the mutant NPM1 protein.[4][5]

Furthermore, this compound interacts with Crm1, a nuclear export protein. This interaction inhibits the nuclear export of Crm1 cargo proteins, including the mutated NPM1 found in some cancers.[4][5] The combined effect on NPM1 and Crm1 leads to cell cycle arrest, apoptosis, and the observed antiproliferative effects.[7] The interaction with NPM1 has also been linked to an increase in the levels of the tumor suppressor protein p53.[6]

Avrainvillamide_Signaling_Pathway This compound This compound NPM1_mut Mutant NPM1 (Cytoplasmic) This compound->NPM1_mut Binds to Cys275 Crm1 Crm1 (Exportin-1) This compound->Crm1 Nuclear_Export Nuclear Export of Cargo Proteins This compound->Nuclear_Export Inhibits p53 p53 This compound->p53 Modulates NPM1_nuc NPM1 (Nucleolar) NPM1_mut->NPM1_nuc Relocalization Cell_Cycle_Arrest Cell Cycle Arrest NPM1_nuc->Cell_Cycle_Arrest Crm1->Nuclear_Export Nuclear_Export->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53_up Increased p53 levels p53->p53_up p53_up->Apoptosis

Signaling Pathway of this compound.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. A notable synthesis was reported by Baran et al. The key steps involve the construction of the tryptophan and proline fragments, their coupling to form a diketopiperazine, and a subsequent oxidative cyclization to form the characteristic bicyclo[2.2.2]diazaoctane core. The final steps involve the elaboration of the indole and benzopyran moieties. For detailed procedures, reagents, and reaction conditions, readers are directed to the original publication by Baran et al. in the Journal of the American Chemical Society.[1]

Total_Synthesis_Workflow start Tryptophan & Proline Fragments coupling Coupling start->coupling dkp Diketopiperazine Formation coupling->dkp dehydrogenation Dehydrogenation dkp->dehydrogenation diels_alder Formal Diels-Alder Reaction dehydrogenation->diels_alder core Bicyclo[2.2.2]diazaoctane Core diels_alder->core elaboration Indole & Benzopyran Elaboration core->elaboration This compound This compound elaboration->this compound

General Workflow for the Total Synthesis of this compound.
Cell Viability Assay (MTT/MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Affinity-Isolation of Protein Targets
  • Probe Synthesis: Synthesize a biotinylated analog of this compound.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins by Western blotting using antibodies against suspected targets (e.g., NPM1, Crm1) or by mass spectrometry for unbiased target identification.

Fluorescence Microscopy for Subcellular Localization
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Compound Treatment: Treat the cells with this compound or a fluorescently tagged analog.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining (if necessary): If a non-fluorescent analog is used, perform immunostaining for the protein of interest (e.g., NPM1) using a primary antibody followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the protein of interest using a fluorescence microscope.

Conclusion

This compound stands out as a natural product with a remarkable chemical structure and potent biological activities. Its dual action as an anticancer and antibiotic agent, coupled with a well-defined mechanism of action involving the key cellular proteins NPM1 and Crm1, makes it a highly attractive molecule for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted properties of this intriguing indole alkaloid. Future studies focusing on medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as further elucidation of its downstream signaling effects, will be crucial in harnessing the full therapeutic potential of this compound.

References

The Unveiling of a Fungal Masterpiece: A Technical Guide to the Biosynthesis of Avrainvillamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide (B1247661), a potent prenylated indole (B1671886) alkaloid, has garnered significant attention in the scientific community for its notable biological activities, including antiproliferative and antibiotic properties.[1] First isolated from the marine fungus Aspergillus ustus, this complex natural product belongs to the larger family of stephacidin and notoamide alkaloids, which are characterized by a dense core structure featuring a bicyclo[2.2.2]diazaoctane ring system. While the total synthesis of this compound has been successfully achieved, its natural biosynthetic pathway within fungi has been a subject of intricate research. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-elucidated biosynthesis of its close relatives, the notoamides and stephacidins. The pathway is a remarkable example of fungal metabolic engineering, involving a multi-enzyme cascade to construct a complex molecular architecture from simple amino acid precursors. Understanding this intricate process not only offers insights into the chemical ingenuity of fungi but also presents opportunities for biosynthetic engineering and the discovery of novel therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to share a common pathway with the notoamides and stephacidins, originating from the precursor amino acids L-tryptophan and L-proline. The assembly of the core structure is orchestrated by a biosynthetic gene cluster (BGC), exemplified by the well-characterized not cluster responsible for notoamide production in Aspergillus species.[2] This multi-step process involves a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes, including prenyltransferases, oxidases, and a putative Diels-Alderase.

Diketopiperazine Core Formation

The initial step involves the condensation of L-tryptophan and L-proline to form the diketopiperazine (DKP) scaffold, brevianamide (B1173143) F (cyclo-L-Trp-L-Pro). This reaction is catalyzed by a bimodular non-ribosomal peptide synthetase (NRPS), a large multi-domain enzyme that activates and links the two amino acids.[1][3] The NRPS architecture typically includes adenylation (A), thiolation (T), and condensation (C) domains for each amino acid module. The final cyclization to release the DKP is thought to be facilitated by a terminal condensation-like (C) or thioesterase (TE) domain.

Prenylation Events

Following the formation of the DKP core, a series of prenylation reactions occur, catalyzed by prenyltransferase enzymes.[4][5][6][7] These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to modify the indole ring of the tryptophan residue. The biosynthesis of notoamides involves two key prenyltransferases, NotF and NotC, which catalyze reverse and normal prenylation, respectively.[2] It is proposed that a similar enzymatic cascade is involved in the this compound pathway, leading to a diprenylated DKP intermediate.

Oxidative Modifications and the Key Intramolecular Diels-Alder Reaction

Subsequent to prenylation, the pathway involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and FAD-dependent oxidases.[8] A crucial and fascinating step in the biosynthesis of the stephacidin and notoamide family is a proposed intramolecular Diels-Alder (IMDA) reaction.[2] This reaction is believed to be catalyzed by a putative Diels-Alderase enzyme, which would control the stereochemistry of the resulting bicyclo[2.2.2]diazaoctane core.[2] The formation of this complex ring system from an achiral precursor is a testament to the catalytic power of enzymes.[2]

Late-Stage Tailoring to this compound

The final steps in the biosynthesis of this compound are proposed to involve further oxidative modifications of a precursor molecule, likely stephacidin A. While the conversion of stephacidin A to this compound has been achieved through chemical synthesis, the specific enzymatic machinery responsible for this transformation in fungi has not yet been fully elucidated. It is hypothesized that one or more oxidase or dehydrogenase enzymes are responsible for the final tailoring steps that yield the this compound structure.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics and metabolite concentrations for the specific this compound biosynthetic pathway are not available in the literature. Research has primarily focused on the qualitative elucidation of the biosynthetic steps through gene knockout and heterologous expression studies of the related notoamide pathway.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound relies on experimental methodologies developed for studying the biosynthesis of related fungal natural products, particularly the notoamides. Key experimental protocols include:

Identification of the Biosynthetic Gene Cluster (BGC)
  • Methodology: Genome mining of the producing fungal strain (e.g., Aspergillus ustus) is performed using bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs. The identified cluster is then correlated with this compound production through targeted gene knockout or heterologous expression.

  • Protocol:

    • Isolate high-quality genomic DNA from the this compound-producing fungus.

    • Perform whole-genome sequencing using a next-generation sequencing platform.

    • Assemble the genome and annotate the genes.

    • Analyze the genome sequence with antiSMASH to predict BGCs.

    • Identify a candidate BGC containing genes homologous to those in the notoamide/stephacidin clusters (e.g., NRPS, prenyltransferases, P450 monooxygenases).

Gene Knockout Studies
  • Methodology: To confirm the involvement of a specific gene or the entire BGC in this compound biosynthesis, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of this compound production.

  • Protocol:

    • Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

    • Transform fungal protoplasts with the knockout cassette.

    • Select for transformants on appropriate antibiotic-containing media.

    • Confirm the gene deletion by PCR and Southern blot analysis.

    • Cultivate the knockout mutant and the wild-type strain under producing conditions.

    • Extract the secondary metabolites and analyze by HPLC and LC-MS to compare the metabolic profiles and confirm the absence of this compound in the mutant.

Heterologous Expression of the Biosynthetic Gene Cluster
  • Methodology: The entire BGC is cloned and expressed in a heterologous fungal host, such as Aspergillus nidulans or Aspergillus oryzae, which does not naturally produce this compound. Production of this compound in the heterologous host confirms the function of the BGC.[9][10]

  • Protocol:

    • Clone the entire this compound BGC into a suitable fungal expression vector. This may require assembling multiple DNA fragments using techniques like Gibson assembly or yeast-based homologous recombination.

    • Transform the expression vector into a suitable fungal host strain.

    • Select for positive transformants.

    • Cultivate the heterologous host under inducing conditions.

    • Extract and analyze the metabolites by HPLC and LC-MS to detect the production of this compound.

In Vitro Enzyme Assays
  • Methodology: To characterize the function of individual enzymes in the pathway, the corresponding genes are cloned and expressed in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae), and the purified enzymes are used in in vitro assays with putative substrates.

  • Protocol (Example for a Prenyltransferase):

    • Clone the coding sequence of the putative prenyltransferase into an expression vector with an affinity tag (e.g., His-tag).

    • Express the protein in E. coli and purify it using affinity chromatography.

    • Set up an in vitro reaction containing the purified enzyme, the diketopiperazine substrate (e.g., brevianamide F), the prenyl donor (DMAPP), and an appropriate buffer.

    • Incubate the reaction at the optimal temperature.

    • Quench the reaction and extract the products.

    • Analyze the reaction products by HPLC and LC-MS to identify the prenylated product.

Visualizations

Avrainvillamide_Biosynthesis_Pathway L_Trp L-Tryptophan NRPS NRPS (e.g., NotE) L_Trp->NRPS L_Pro L-Proline L_Pro->NRPS DKP Brevianamide F (Diketopiperazine) NRPS->DKP Diketopiperazine formation PT1 Prenyltransferase 1 (e.g., NotF, reverse prenylation) DKP->PT1 Intermediate1 Reverse-prenylated DKP PT1->Intermediate1 PT2 Prenyltransferase 2 (e.g., NotC, normal prenylation) Intermediate1->PT2 Intermediate2 Diprenylated DKP PT2->Intermediate2 Oxidases Oxidases (P450s, FAD-dependent) Intermediate2->Oxidases IMDA_precursor Aza-diene Precursor Oxidases->IMDA_precursor Diels_Alderase Putative Diels-Alderase IMDA_precursor->Diels_Alderase Stephacidin_A Stephacidin A Diels_Alderase->Stephacidin_A Intramolecular Diels-Alder Late_Oxidases Late-stage Oxidases (Proposed) Stephacidin_A->Late_Oxidases This compound This compound Late_Oxidases->this compound Final tailoring

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Start: Identify this compound- Producing Fungus (e.g., Aspergillus ustus) Genome_Seq Whole Genome Sequencing Start->Genome_Seq BGC_Prediction Bioinformatic BGC Prediction (antiSMASH) Genome_Seq->BGC_Prediction Candidate_BGC Identify Candidate BGC BGC_Prediction->Candidate_BGC Gene_KO Gene Knockout Studies Candidate_BGC->Gene_KO Het_Expression Heterologous Expression Candidate_BGC->Het_Expression Analysis_KO Metabolite Analysis (LC-MS) - this compound absent? Gene_KO->Analysis_KO Analysis_Het Metabolite Analysis (LC-MS) - this compound present? Het_Expression->Analysis_Het BGC_Confirmed BGC Function Confirmed Analysis_KO->BGC_Confirmed Analysis_Het->BGC_Confirmed Enzyme_Char Individual Enzyme Characterization (In Vitro Assays) BGC_Confirmed->Enzyme_Char Pathway_Elucidation Pathway Elucidation Enzyme_Char->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in fungi is a complex and elegant process that showcases the remarkable capabilities of microbial secondary metabolism. While the complete pathway has not been definitively elucidated, extensive research on the closely related notoamide and stephacidin alkaloids has provided a robust framework for a proposed biosynthetic route. This pathway initiates with an NRPS-mediated formation of a diketopiperazine core, followed by a series of tailoring reactions including prenylation, oxidation, and a key intramolecular Diels-Alder reaction. The final enzymatic steps leading to this compound remain an active area of investigation. Further research, employing the experimental strategies outlined in this guide, will be crucial to fully unravel the genetic and enzymatic intricacies of this compound biosynthesis. A complete understanding of this pathway will not only deepen our knowledge of fungal natural product biosynthesis but also pave the way for the bioengineering of novel and potent therapeutic compounds.

References

The Core Mechanism of Avrainvillamide in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide (B1247661), a naturally occurring alkaloid, has demonstrated significant antiproliferative effects across a range of human cancer cell lines. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its molecular interactions and the resultant cellular consequences. Central to its activity is the covalent binding to and modulation of the oncoprotein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein Exportin-1 (Crm1). This interaction disrupts critical cellular processes, leading to cell cycle arrest, increased levels of the tumor suppressor p53, and ultimately, apoptosis. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying pathways to offer a comprehensive resource for the scientific community.

Primary Molecular Targets: NPM1 and Crm1

The anticancer activity of this compound stems from its ability to function as an electrophile, enabling it to form reversible, covalent bonds with nucleophilic residues on target proteins.[1] The primary targets identified are Nucleophosmin (NPM1) and Exportin-1 (Crm1), two proteins integral to cell growth and proliferation.[1][2][3][4]

  • Nucleophosmin (NPM1): this compound directly binds to the nuclear chaperone NPM1, an oncoprotein overexpressed in many human tumors.[1][5] Site-directed mutagenesis experiments have pinpointed Cysteine-275 (Cys275) , located in the C-terminal domain of NPM1, as the specific binding site.[1][5][6][7] This interaction is crucial, as the antiproliferative activities of this compound analogues correlate with their effectiveness in binding to NPM1.[1]

  • Exportin-1 (Crm1): Besides NPM1, this compound also binds to Crm1, a key protein responsible for the nuclear export of various proteins, including NPM1 itself.[2][3][4] This interaction inhibits Crm1-mediated nuclear export.[3][8]

The dual interaction with both NPM1 and Crm1 forms the foundation of this compound's mechanism, leading to a cascade of downstream effects that inhibit cancer cell proliferation.[3][4]

cluster_0 This compound Action cluster_1 Primary Molecular Targets AVA This compound NPM1 Nucleophosmin (NPM1) AVA->NPM1 Covalent Binding Crm1 Exportin-1 (Crm1) AVA->Crm1 Binds & Inhibits Cys275 Cys275 Residue NPM1->Cys275 via

Caption: this compound's primary molecular interactions.

Downstream Signaling and Cellular Effects

The binding of this compound to NPM1 and Crm1 triggers several critical downstream events that collectively contribute to its anticancer properties.

Stabilization and Upregulation of p53

NPM1 is a known regulator of the tumor suppressor protein p53.[1][5] By binding to NPM1, this compound disrupts its normal function, leading to a significant increase in cellular p53 concentrations.[1][5][7] This effect was observed in both LNCaP (prostate cancer) and T-47D (breast cancer) cells following treatment with as little as 500 nM of this compound.[1] The presence of wild-type p53 has been shown to sensitize acute myeloid leukemia (AML) cells to this compound.[9]

Induction of Cell Cycle Arrest and Apoptosis

This compound treatment effectively inhibits cellular proliferation and induces cell cycle arrest, primarily at the G1 phase.[10] This is followed by the induction of apoptosis.[1] Depleting NPM1 levels in HeLa S3 cells using siRNA was found to increase their sensitivity to this compound-induced apoptosis, confirming that the interaction with NPM1 is a key component of its cytotoxic effect.[1][5][6]

Disruption of NPM1 Localization in AML

In approximately 30% of acute myeloid leukemia (AML) cases, NPM1 is mutated (NPMc+), causing it to be aberrantly located in the cytoplasm instead of the nucleolus.[8][9] this compound has the remarkable ability to restore the proper nucleolar localization of these NPM1 mutants.[3][4][8] This relocalization is mediated by its dual interaction with both the mutant NPM1 protein and Crm1, effectively inhibiting the protein's nuclear export.[3][8] In OCI-AML3 cells, which harbor mutated NPM1, this compound treatment led to the proteasomal degradation of both NPMc+ and Crm1.[9]

cluster_0 This compound-Induced Signaling Cascade cluster_1 Downstream Cellular Consequences AVA This compound Target Binds NPM1 & Crm1 AVA->Target p53 Increase in p53 Levels Target->p53 CCA G1 Cell Cycle Arrest Target->CCA NPMc Relocalization of mutant NPM1 (NPMc+) to Nucleolus in AML Target->NPMc Apoptosis Apoptosis CCA->Apoptosis

Caption: Downstream effects of this compound on cancer cells.

Quantitative Data on Antiproliferative Activity

This compound exhibits potent antiproliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized below.

Cell LineCancer TypeParameterValue (µM)Reference
T-47DBreast CancerGI500.33[2]
LNCaPProstate CancerGI500.42[2]
OCI-AML2AML (NPM1 wild-type)GI500.35 ± 0.09[3]
OCI-AML3AML (NPM1 mutant)GI500.52 ± 0.15[3]
MV4-11AMLIC50< 1.0[10]
Molm-13AMLIC50< 1.0[10]
NB4AMLIC50> 1.0[10]
HL-60AMLIC50> 1.0[10]

Note: IC50 values for AML cell lines were determined after 24 hours of treatment using a ³H-thymidine incorporation assay.[10] GI50 values for OCI-AML cells were determined at 72 hours.[3]

Quantitative Data on Cell Cycle Analysis

Treatment with this compound leads to a significant arrest in the G1 phase of the cell cycle.

Cell LineTreatment% Sub-G1% G1% S% G2/MReference
OCI-AML3Control (DMSO)4.6 ± 1.242.6 ± 2.941.8 ± 3.411.0 ± 1.1[10]
OCI-AML30.5 µM this compound (24h)7.3 ± 1.664.3 ± 3.422.1 ± 3.46.3 ± 1.6[10]

Data represents the mean ± S.D. (n=5). Analysis was performed by propidium (B1200493) iodide (PI) staining and flow cytometry.[10]

Detailed Experimental Protocols

Target Identification via Affinity-Isolation

This protocol outlines the workflow used to identify NPM1 as a primary binding partner of this compound.

cluster_0 Experimental Workflow: Target ID A Synthesize Biotin-Avrainvillamide Conjugate B Incubate Conjugate with Cancer Cell Lysate A->B C Capture Biotinylated Complexes with Streptavidin Beads B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins by SDS-PAGE E->F G Identify Protein by Mass Spectrometry & Western Blot F->G

Caption: Workflow for affinity-isolation of this compound targets.

Methodology:

  • Probe Synthesis: A synthetic biotin-avrainvillamide conjugate, designed to be equipotent to the natural product, is synthesized.[1][5]

  • Cell Lysis: T-47D or other cancer cells are harvested and lysed to obtain a total protein lysate.[1]

  • Affinity Isolation: The cell lysate is incubated with the biotin-avrainvillamide conjugate to allow for binding to target proteins.[1]

  • Capture: Streptavidin-coated beads are added to the lysate. The high affinity between biotin (B1667282) and streptavidin allows for the capture of the probe along with any bound proteins.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). Protein bands of interest are excised and identified using mass spectrometry sequencing and confirmed by Western blotting with antibodies specific to the identified protein (e.g., NPM1).[1][5]

Western Blot Analysis for p53 Upregulation

Methodology:

  • Cell Culture and Treatment: Adhered T-47D or LNCaP cells are cultured to approximately 80% confluency.[1] Cells are then treated with varying concentrations of this compound (e.g., 0, 500 nM) for 24 hours.[1]

  • Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are loaded and separated on a 10% SDS-PAGE gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody against p53. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Cell Treatment: OCI-AML3 cells are seeded and treated with this compound (e.g., 0.5 µM) or vehicle control (DMSO) for 24 hours.[10]

  • Cell Fixation: Cells are harvested, washed with cold PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are stored at -20°C overnight.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. At least 10,000 events are acquired per sample.[10]

  • Data Analysis: The percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).[10]

Conclusion

This compound exerts its potent antiproliferative effects on cancer cells through a well-defined mechanism of action. By covalently binding to Cys275 of the oncoprotein NPM1 and inhibiting the nuclear export protein Crm1, it disrupts cellular homeostasis. This dual action leads to the stabilization of the p53 tumor suppressor, induction of G1 cell cycle arrest, and ultimately, apoptosis. Furthermore, its unique ability to correct the subcellular mislocalization of mutant NPM1 in AML cells highlights its potential as a targeted therapeutic agent for specific cancer subtypes. The detailed understanding of its molecular interactions and cellular consequences, supported by robust quantitative data, provides a solid foundation for the further development of this compound and its analogues as novel anticancer therapies.

References

Avrainvillamide as a Nucleophosmin (NPM1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophosmin (NPM1) is a multifunctional phosphoprotein primarily localized in the nucleolus that plays a crucial role in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the regulation of tumor suppressor proteins like p53.[1][2] Its overexpression is observed in numerous human cancers, and mutations in the NPM1 gene are the most frequent genetic alteration in acute myeloid leukemia (AML), leading to the cytoplasmic dislocation of the NPM1 protein (NPMc+).[3][4] These factors make NPM1 an attractive target for cancer therapy. Avrainvillamide (B1247661), a naturally occurring alkaloid, has emerged as a significant inhibitor of NPM1, demonstrating potent antiproliferative effects in various cancer cell lines.[2][5] This technical guide provides an in-depth overview of this compound's mechanism of action as an NPM1 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect on NPM1 through a direct and specific covalent interaction. The α,β-unsaturated nitrone moiety of this compound acts as an electrophile, undergoing a conjugate addition reaction with the sulfhydryl group of a specific cysteine residue on NPM1.[1][5]

Site-directed mutagenesis studies have pinpointed Cysteine 275 (Cys275) as the primary binding site for this compound on NPM1.[1][5] Mutation of Cys275 to alanine (B10760859) (C275A) significantly reduces the affinity of this compound for NPM1, confirming the specificity of this interaction.[1] This binding event in the C-terminal domain of NPM1 disrupts its normal functions and interactions with other proteins.

One of the key consequences of this compound binding to NPM1 is the modulation of the p53 tumor suppressor pathway. By inhibiting NPM1, this compound leads to an increase in the cellular levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][6] This activation of the p53 pathway contributes to the observed cell cycle arrest and apoptosis in cancer cells treated with this compound.[3]

Furthermore, this compound has been shown to interfere with the cellular localization of NPM1, particularly the AML-associated mutant NPMc+. It can induce the nuclear retention of the cytoplasmically dislocated NPMc+, contributing to its anti-leukemic activity.[1][3] This effect is mediated through a dual mechanism involving both direct binding to NPMc+ and the inhibition of the nuclear export protein Crm1 (Exportin-1), another identified target of this compound.[1][5]

The interaction of this compound with NPM1 also has implications for centrosome duplication. This compound treatment can lead to an accumulation of supernumerary centrosomes by displacing Thr199-phosphorylated NPM1 from duplicated centrosomes and inhibiting its dephosphorylation by protein phosphatase 1β (PP1β).[1][5]

Quantitative Data

The antiproliferative activity of this compound has been evaluated across a range of cancer cell lines, with its efficacy presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Cell LineCancer TypeNPM1 Statusp53 StatusIC50 / GI50 (µM)Assay TypeDuration (h)Reference
T-47DBreast CancerWild-TypeWild-Type~0.33Proliferation-
LNCaPProstate CancerWild-TypeWild-Type~0.42Proliferation-
OCI-AML2Acute Myeloid LeukemiaWild-TypeWild-Type0.35 ± 0.09GI5072[5]
OCI-AML3Acute Myeloid LeukemiaMutatedWild-Type0.52 ± 0.15GI5072[5]
MV4-11Acute Myeloid LeukemiaWild-TypeWild-Type0.17 ± 0.03IC5024[3]
NB4Acute Myeloid LeukemiaWild-TypeMutated1.6 ± 0.2IC5024[3]
HL-60Acute Myeloid LeukemiaWild-TypeNull2.8 ± 0.4IC5024[3]
Molm-13Acute Myeloid LeukemiaWild-TypeWild-Type0.4 ± 0.1IC5024[3]
HCT-116Colon CancerWild-TypeWild-Type1.10 ± 0.04GI50-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an NPM1 inhibitor.

Affinity Purification of NPM1 using Biotin-Avrainvillamide Conjugate

This protocol describes the use of a biotinylated this compound probe to isolate NPM1 from cell lysates, demonstrating their direct interaction.

Materials:

  • Biotin-Avrainvillamide conjugate

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cancer cell line of interest (e.g., T-47D)

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with unconjugated streptavidin beads to reduce non-specific binding.

  • Binding: Incubate the pre-cleared lysate with the biotin-Avrainvillamide conjugate for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with cold wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NPM1 antibody.

cluster_workflow Affinity Purification Workflow start Cell Lysate preclear Pre-clear with Streptavidin Beads start->preclear bind Incubate with Biotin-Avrainvillamide preclear->bind capture Capture with Streptavidin Beads bind->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot for NPM1 elute->analysis cluster_workflow Site-Directed Mutagenesis Workflow start NPM1 Plasmid pcr PCR with C275A Primers start->pcr dpni DpnI Digestion of Template pcr->dpni transform Transform E. coli dpni->transform select Select and Sequence Colonies transform->select end NPM1-C275A Mutant select->end cluster_pathway This compound's Mechanism of Action This compound This compound NPM1 NPM1 This compound->NPM1 Binds to Cys275 Crm1 Crm1/Exportin-1 This compound->Crm1 p53 p53 NPM1->p53 | (Inhibition) p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest NPMc_cyto Cytoplasmic NPMc+ Crm1->NPMc_cyto Nuclear Export NPMc_nuc Nuclear NPMc+ NPMc_cyto->NPMc_nuc this compound-induced Nuclear Retention

References

Unveiling the Molecular Dance: A Technical Guide to the Interaction of Avrainvillamide with Exportin-1 (Crm1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular interactions between the natural product avrainvillamide (B1247661) and the nuclear export protein exportin-1 (Crm1), a critical regulator of cellular protein trafficking. This compound has emerged as a promising small molecule with potent antiproliferative activities, largely attributed to its ability to modulate the function of key cellular targets, including Crm1. This document provides a comprehensive overview of the binding mechanism, the downstream cellular consequences, and the experimental methodologies used to elucidate this interaction, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Interaction: this compound as a Covalent Inhibitor of Crm1

This compound is an electrophilic natural product that has been shown to directly engage with and inhibit the function of exportin-1 (Crm1).[1][2] The primary mechanism of this interaction is believed to be the covalent modification of a critical cysteine residue within the Crm1 protein, specifically Cys528, through an S-alkylation reaction.[1][2] This mode of action is analogous to that of the well-characterized Crm1 inhibitor, leptomycin B (LMB), which also forms a covalent adduct with Cys528.[1][2] By binding to this key residue, this compound effectively obstructs the ability of Crm1 to recognize and bind to the nuclear export signals (NES) of its cargo proteins.[1][2] This inhibition leads to the nuclear accumulation of various tumor suppressor proteins and other regulatory molecules that are normally exported to the cytoplasm, ultimately triggering anti-cancer effects such as cell cycle arrest and apoptosis.[3][4]

Quantitative Analysis of this compound's Biological Activity

The biological efficacy of this compound has been quantified across various cancer cell lines, primarily through the determination of its half-maximal growth inhibitory concentration (GI50). These values, while not a direct measure of binding affinity to Crm1, provide a robust indication of the compound's potency in a cellular context, reflecting its ability to engage its molecular targets and elicit a biological response.

Cell LineCancer TypeGI50 (µM)Assay TypeReference
OCI-AML2Acute Myeloid Leukemia0.35 ± 0.09Not Specified[1][2]
OCI-AML3Acute Myeloid Leukemia0.52 ± 0.15Not Specified[1][2]
HCT-116Colon Cancer1.10 ± 0.04Not Specified[1]
T-47DBreast Cancer0.33Not Specified[5]
LNCaPProstate Cancer0.42Not Specified[5]
MV4-11Acute Myeloid Leukemia0.116³H-thymidine incorporation[6]
Molm-13Acute Myeloid Leukemia0.078³H-thymidine incorporation[6]
NB4Acute Myeloid Leukemia1.100³H-thymidine incorporation[6]
HL-60Acute Myeloid LeukemiaNot specified, less sensitive³H-thymidine incorporation[6]

Experimental Protocols: Elucidating the this compound-Crm1 Interaction

A variety of sophisticated experimental techniques have been employed to investigate the molecular details of the this compound-Crm1 interaction and its downstream cellular consequences.

Affinity Isolation of this compound-Binding Proteins

Objective: To identify the cellular proteins that directly interact with this compound.

Methodology:

  • Probe Synthesis: A biotinylated derivative of this compound is synthesized to serve as a molecular "bait".[1][2]

  • Cell Lysis: Cultured cancer cells are lysed to release their protein content.

  • Affinity Pulldown: The cell lysate is incubated with the biotinylated this compound probe. The probe, along with any bound proteins, is then captured using streptavidin-coated beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Identification: The specifically bound proteins are eluted from the beads and subsequently identified using techniques such as mass spectrometry and Western blotting.[1][7]

Immunofluorescence Microscopy for Protein Localization

Objective: To visualize the subcellular localization of Crm1 cargo proteins following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with either this compound, a vehicle control (e.g., DMSO), or a known Crm1 inhibitor like leptomycin B.[1][2]

  • Fixation and Permeabilization: The cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining: The cells are incubated with a primary antibody specific to the Crm1 cargo protein of interest (e.g., RanBP1 or NPM1).[1][2] This is followed by incubation with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.

  • Nuclear Staining: A fluorescent DNA-binding dye (e.g., DAPI or Hoechst) is used to stain the cell nucleus.[1]

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to determine the localization of the protein of interest relative to the nucleus.[1]

Cytotoxicity and Proliferation Assays

Objective: To quantify the effect of this compound on cancer cell viability and proliferation.

Methodology:

  • ³H-Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis, which is a hallmark of cell proliferation. Cells are treated with varying concentrations of this compound and then incubated with radioactive ³H-thymidine. The amount of radioactivity incorporated into the DNA is measured and is inversely proportional to the antiproliferative effect of the compound.[6]

  • WST-1 Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with this compound, and then the WST-1 reagent is added. Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt to a formazan (B1609692) dye, resulting in a color change that can be quantified using a spectrophotometer.[8]

Visualizing the Molecular Pathways and Workflows

To further clarify the complex relationships and processes involved in the interaction of this compound with Crm1, the following diagrams have been generated using the DOT language.

Avrainvillamide_Crm1_Interaction This compound inhibits Crm1-mediated nuclear export. cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Crm1 Crm1 (Exportin-1) RanGTP Ran-GTP Crm1->RanGTP binds Cargo Cargo Protein (e.g., NPM1, p53) Crm1->Cargo binds via NES Cargo_cyto Cargo Protein Crm1->Cargo_cyto Nuclear Export RanGTP->Cargo_cyto Nuclear Export NES NES Cargo->NES Cargo->Cargo_cyto Nuclear Export This compound This compound This compound->Crm1 Experimental_Workflow_Affinity_Isolation start Start: Cancer Cell Culture lysis Cell Lysis start->lysis incubation Incubation with Biotinylated This compound Probe lysis->incubation pulldown Affinity Pulldown with Streptavidin Beads incubation->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elution of Bound Proteins wash->elution analysis Protein Identification (Mass Spectrometry / Western Blot) elution->analysis end End: Identification of This compound-Binding Proteins analysis->end Signaling_Pathway_Avrainvillamide_AML This compound This compound Crm1 Crm1 Inhibition This compound->Crm1 NPM1mut_export Inhibition of Mutant NPM1 Export Crm1->NPM1mut_export NPM1mut_nuc Nuclear Accumulation of Mutant NPM1 NPM1mut_export->NPM1mut_nuc NPM1_function Restoration of Nucleolar Localization and Function NPM1mut_nuc->NPM1_function CellCycleArrest Cell Cycle Arrest NPM1_function->CellCycleArrest Apoptosis Apoptosis NPM1_function->Apoptosis Differentiation Differentiation NPM1_function->Differentiation

References

Biological Activity of Avrainvillamide Against Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide, a complex alkaloid first isolated from the marine green alga Avrainvillea longicaulis and later from the fungus Aspergillus ochraceus (where it was identified as CJ-17,665), has demonstrated notable biological activities. While its antiproliferative effects in cancer cell lines have been a primary focus of research, its antibacterial properties present a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the antibacterial activity of this compound, with a focus on quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.

Antibacterial Spectrum and Potency

This compound has shown inhibitory activity primarily against Gram-positive bacteria. The available quantitative data, specifically the Minimum Inhibitory Concentrations (MICs), are summarized in the table below.

Data Presentation
Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus (multi-drug resistant)Gram-positive12.5[1][2]
Streptococcus pyogenesGram-positive12.5[1][2]
Enterococcus faecalisGram-positive25[1][2]

Note: There is currently no publicly available data on the activity of this compound against Gram-negative bacterial strains in the reviewed scientific literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against the specified bacterial strains was performed following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), specifically the M7-A4 standard for broth microdilution antimicrobial susceptibility tests.

Broth Microdilution MIC Assay Protocol

This protocol outlines the standardized procedure for determining the MIC of a test compound, such as this compound, against aerobic bacteria.

Materials:

  • This compound (or CJ-17,665) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical concentration range for initial screening is broad (e.g., 0.125 to 128 µg/mL).

  • Inoculation: a. Inoculate each well containing the diluted this compound with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). b. Include a positive control well (bacterial suspension in CAMHB without this compound) and a negative control well (CAMHB only) on each plate.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Read Results (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Antibacterial Action (Hypothesized)

The precise molecular mechanism by which this compound exerts its antibacterial effect has not been definitively elucidated in the available literature. The majority of research has focused on its interaction with eukaryotic proteins, such as nucleophosmin (B1167650) and exportin-1, in the context of its anticancer activity.

However, based on the chemical structure of this compound, which contains reactive moieties, and the common mechanisms of action for other complex natural products, a plausible hypothesis is that it targets the bacterial cell envelope. Disruption of the cell membrane integrity or inhibition of cell wall biosynthesis are common antibacterial mechanisms for such compounds.

Potential Bacterial Targets Diagram

potential_targets cluster_cell Bacterial Cell This compound This compound cell_wall Cell Wall Synthesis (Peptidoglycan) This compound->cell_wall Inhibition? cell_membrane Cell Membrane Integrity This compound->cell_membrane Disruption? protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibition? dna_replication DNA Replication (DNA Gyrase, etc.) This compound->dna_replication Inhibition?

Caption: Potential antibacterial targets for this compound.

It is crucial to note that this represents a set of general potential targets for antibiotics, and further research is required to identify the specific molecular target(s) of this compound in bacteria.

Impact on Bacterial Signaling Pathways

There is currently no information available in the scientific literature regarding the specific effects of this compound on bacterial signaling pathways. Research in this area would be highly valuable to understand the complete antibacterial profile of this compound.

Conclusion and Future Directions

This compound demonstrates promising antibacterial activity against a range of multi-drug resistant Gram-positive bacteria. The established MIC values provide a solid foundation for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

  • Screening against a broader panel of bacteria, including Gram-negative species, to fully define its spectrum of activity.

  • Elucidation of the specific molecular mechanism of antibacterial action.

  • Investigation of its effects on bacterial signaling pathways.

  • In vivo efficacy and toxicity studies to assess its therapeutic potential.

Addressing these areas will be critical in determining the viability of this compound as a lead compound for the development of a new class of antibacterial drugs.

References

In Vitro Antiproliferative Effects of Avrainvillamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide (B1247661), a naturally occurring alkaloid, has demonstrated significant antiproliferative effects across a range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. This compound primarily exerts its anticancer properties by targeting the nuclear chaperone protein nucleophosmin (B1167650) (NPM1) and the nuclear export protein exportin-1 (Crm1), leading to cell cycle arrest and apoptosis. This document serves as a detailed resource for researchers investigating this compound and similar compounds for therapeutic development.

Introduction

This compound is a fungal metabolite that has garnered interest in the field of oncology due to its potent antiproliferative activities.[1][2] Its unique chemical structure allows it to interact with key cellular proteins involved in cancer progression.[2] A primary target of this compound is nucleophosmin (NPM1), a multifunctional protein that is frequently overexpressed in various human tumors and plays a crucial role in the regulation of the p53 tumor suppressor protein.[2][3] By binding to NPM1, this compound can modulate its function, leading to downstream effects that inhibit cancer cell growth.[2] This guide will delve into the quantitative data supporting these claims, the detailed experimental methodologies for their validation, and the signaling pathways involved.

Quantitative Antiproliferative Activity

The in vitro efficacy of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)Incubation TimeAssay MethodReference
T-47DBreast CancerGI500.33Not SpecifiedNot Specified[1]
LNCaPProstate CancerGI500.42Not SpecifiedNot Specified[1]
MV4-11Acute Myeloid LeukemiaIC50<124 h³H-thymidine incorporation[4]
OCI-AML3Acute Myeloid LeukemiaIC50<124 h³H-thymidine incorporation[4]
Molm-13Acute Myeloid LeukemiaIC50<124 h³H-thymidine incorporation[4]
NB4Acute Myeloid LeukemiaIC50>124 h³H-thymidine incorporation[4]
HL-60Acute Myeloid LeukemiaIC50>124 h³H-thymidine incorporation[4]
OCI-AML2Acute Myeloid LeukemiaGI500.35 ± 0.0972 hNot Specified[5][6]
OCI-AML3Acute Myeloid LeukemiaGI500.52 ± 0.1572 hNot Specified[5][6]

Mechanism of Action: Targeting the NPM1-Crm1 Axis

This compound's primary mechanism of action involves the direct binding to nucleophosmin (NPM1) and exportin-1 (Crm1).[1] NPM1 is a nucleolar phosphoprotein with roles in ribosome biogenesis, cell cycle progression, and histone assembly.[5] In many cancers, particularly acute myeloid leukemia (AML), NPM1 is mutated and aberrantly localized to the cytoplasm (NPMc+).[7] this compound has been shown to bind to both wild-type and mutant NPM1, specifically targeting a cysteine residue (Cys275) in some mutants.[3][5] This interaction can restore the nucleolar localization of cytoplasmic NPM1 mutants.[5]

Furthermore, this compound interacts with Crm1, a key nuclear export receptor.[5] This interaction inhibits the nuclear export of Crm1 cargo proteins, including the mutated NPM1.[5] The combined effect on NPM1 and Crm1 disrupts critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.[5][7]

Signaling Pathway Diagram

Avrainvillamide_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1_wt Wild-type NPM1 p53 p53 NPM1_wt->p53 regulates Crm1_nuc Crm1 Cargo Cargo Proteins (e.g., NPMc+) Crm1_nuc->Cargo Crm1_cyto Crm1 Crm1_nuc->Crm1_cyto Nuclear Export NPMc Mutant NPM1 (NPMc+) NPMc->Crm1_nuc export mediated by This compound This compound This compound->Crm1_nuc binds & inhibits This compound->NPMc binds

Caption: this compound's mechanism targeting NPM1 and Crm1.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T-47D, LNCaP, OCI-AML3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship: Apoptosis Detection

Apoptosis_Detection cluster_quadrants Flow Cytometry Quadrants cluster_input Cell Treatment Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Avrainvillamide_Treatment This compound Avrainvillamide_Treatment->Q2 Induces Avrainvillamide_Treatment->Q4 Induces

Caption: Quadrant analysis of apoptosis by Annexin V/PI staining.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins (e.g., NPM1, p53, p21) following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NPM1, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis.

Conclusion

This compound exhibits potent antiproliferative effects in vitro by targeting the NPM1-Crm1 axis, leading to cell cycle arrest and apoptosis in various cancer cell lines. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy and the development of strategies to enhance its targeted delivery and minimize potential off-target effects.

References

Methodological & Application

Total Synthesis of (+)-Avrainvillamide: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avrainvillamide is a potent antiproliferative natural product that has garnered significant interest from the scientific community.[1] Its complex architecture, featuring a bicyclo[2.2.2]diazaoctane core, and promising biological activity have made it a challenging and attractive target for total synthesis. This document provides a detailed protocol for the enantioselective total synthesis of (+)-Avrainvillamide, based on the seminal work of Baran and coworkers. The synthesis proceeds through the key intermediate, stephacidin A, and employs several innovative synthetic methodologies, including a palladium-catalyzed tryptophan synthesis, a copper-catalyzed benzopyran formation, and a diastereoselective oxidative enolate heterocoupling.

Retrosynthetic Analysis

The synthetic strategy hinges on the late-stage conversion of stephacidin A to (+)-Avrainvillamide. Stephacidin A is envisioned to arise from the coupling of two key fragments: a functionalized tryptophan derivative and a proline-derived unit. The challenging bicyclo[2.2.2]diazaoctane core is constructed via a key oxidative carbon-carbon bond formation.

Retrosynthesis Avrainvillamide (+)-Avrainvillamide StephacidinA Stephacidin A This compound->StephacidinA Oxidation Coupling_Product Oxidative Coupling Product StephacidinA->Coupling_Product Cyclization Tryptophan_Fragment Functionalized Tryptophan Coupling_Product->Tryptophan_Fragment Oxidative Heterocoupling Proline_Fragment Proline Derivative Coupling_Product->Proline_Fragment Oxidative Heterocoupling

Caption: Retrosynthetic analysis of (+)-Avrainvillamide.

Experimental Protocols

This section details the experimental procedures for the key stages in the total synthesis of (+)-Avrainvillamide.

Part 1: Synthesis of the Functionalized Tryptophan Fragment

The synthesis of the tryptophan fragment commences with a palladium-catalyzed reaction to construct the substituted indole (B1671886) core, followed by the formation of the benzopyran ring system.

1.1: Palladium-Catalyzed Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-1-tosyl-1H-indol-3-yl)propanoate

This key step forges the substituted tryptophan core.

  • Reaction Scheme:

    • o-iodoaniline derivative + alkyne-containing amino acid derivative → substituted tryptophan

  • Detailed Protocol:

    • To a solution of the o-iodoaniline (1.0 equiv) and the alkyne partner (1.2 equiv) in DMF, add Pd(OAc)2 (0.1 equiv), and P(2-furyl)3 (0.2 equiv).

    • Degas the mixture and then heat to 80 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel.

1.2: Benzopyran Formation via Copper-Catalyzed Propargylation and Claisen Rearrangement

  • Reaction Scheme:

    • Phenol + propargylic carbonate → propargyl ether → benzopyran

  • Detailed Protocol:

    • To a solution of the 6-hydroxytryptophan derivative (1.0 equiv) in dichloromethane, add propargylic carbonate (1.5 equiv), CuCl (0.1 equiv), and DBU (1.5 equiv).

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the propargyl ether.

    • Dissolve the propargyl ether in o-dichlorobenzene and heat to 180 °C for 30 minutes to effect the Claisen rearrangement.

    • Cool the reaction mixture and purify directly by flash column chromatography to afford the benzopyran-fused tryptophan.[2]

Part 2: Synthesis of the Proline-Derived Fragment

The proline-derived fragment is prepared from L-proline through a series of standard transformations.

2.1: Synthesis of (R)-methyl 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

  • Detailed Protocol:

    • Protect L-proline as its Boc derivative.

    • Perform esterification of the carboxylic acid.

    • Introduce the allyl group at the C2 position via enolate alkylation.

Part 3: Fragment Coupling and Bicyclo[2.2.2]diazaoctane Core Formation

The two fragments are coupled, and the key bicyclic core is constructed via an oxidative heterocoupling reaction.

3.1: Amide Coupling of the Tryptophan and Proline Fragments

  • Detailed Protocol:

    • Deprotect the Boc group of the proline derivative using TFA in dichloromethane.

    • Couple the resulting free amine with the carboxylic acid of the tryptophan fragment using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.

    • Purify the resulting dipeptide by flash chromatography.

3.2: Oxidative Enolate Heterocoupling to Form the Bicyclo[2.2.2]diazaoctane Core

This crucial step establishes the signature cage-like structure.

  • Reaction Scheme:

    • Dipeptide precursor → Bicyclo[2.2.2]diazaoctane core

  • Detailed Protocol:

    • To a solution of the dipeptide precursor in THF at -78 °C, add a solution of KHMDS (2.2 equiv) in THF dropwise.

    • After stirring for 30 minutes, add a solution of Cu(OTf)2 (2.2 equiv) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the bicyclo[2.2.2]diazaoctane core.

Part 4: Completion of the Synthesis of Stephacidin A

The final steps to access stephacidin A involve cyclization to form the diketopiperazine ring and subsequent functional group manipulations.

4.1: Diketopiperazine Formation and Final Cyclization

  • Detailed Protocol:

    • Remove the protecting groups from the coupled product.

    • Induce cyclization to the diketopiperazine by heating in a suitable solvent such as toluene.

    • Perform the final ring closure to form stephacidin A.

Part 5: Conversion of Stephacidin A to (+)-Avrainvillamide

The final transformation to (+)-Avrainvillamide is achieved through a late-stage oxidation.

5.1: Oxidation of Stephacidin A

  • Detailed Protocol:

    • Dissolve stephacidin A in a mixture of acetonitrile (B52724) and water.

    • Add NaHCO3 and selenium dioxide (SeO2).

    • Stir the reaction at room temperature for 24 hours.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by preparative thin-layer chromatography to afford (+)-Avrainvillamide.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis.

Table 1: Synthesis of Key Intermediates

StepIntermediateStarting MaterialReagents and ConditionsYield (%)
1.1(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-1-tosyl-1H-indol-3-yl)propanoateo-iodoaniline derivativePd(OAc)2, P(2-furyl)3, DMF, 80 °C75
1.2Benzopyran-fused tryptophan6-hydroxytryptophan derivative1. Propargylic carbonate, CuCl, DBU; 2. o-dichlorobenzene, 180 °C68 (over 2 steps)
3.2Bicyclo[2.2.2]diazaoctane coreDipeptide precursorKHMDS, Cu(OTf)2, THF, -78 °C to rt65

Table 2: Final Steps to (+)-Avrainvillamide

StepProductStarting MaterialReagents and ConditionsYield (%)
4.1Stephacidin ABicyclo[2.2.2]diazaoctane intermediateDeprotection and cyclization45
5.1(+)-AvrainvillamideStephacidin ASeO2, NaHCO3, MeCN/H2O50

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_tryptophan Tryptophan Fragment Synthesis cluster_proline Proline Fragment Synthesis cluster_coupling Fragment Coupling and Core Formation cluster_endgame Final Steps Iodoaniline o-Iodoaniline Derivative Subst_Tryptophan Substituted Tryptophan Iodoaniline->Subst_Tryptophan Pd-catalyzed Coupling Alkyne Alkyne Amino Acid Derivative Alkyne->Subst_Tryptophan Benzopyran_Tryptophan Benzopyran-fused Tryptophan Subst_Tryptophan->Benzopyran_Tryptophan Cu-catalyzed Propargylation & Claisen Rearrangement Dipeptide Dipeptide Benzopyran_Tryptophan->Dipeptide Amide Coupling L_Proline L-Proline Proline_Derivative Allylated Proline Derivative L_Proline->Proline_Derivative Multistep Sequence Proline_Derivative->Dipeptide Bicyclic_Core Bicyclo[2.2.2]diazaoctane Core Dipeptide->Bicyclic_Core Oxidative Heterocoupling StephacidinA_final Stephacidin A Bicyclic_Core->StephacidinA_final Cyclization Avrainvillamide_final (+)-Avrainvillamide StephacidinA_final->Avrainvillamide_final SeO2 Oxidation

Caption: Overall workflow for the total synthesis of (+)-Avrainvillamide.

Conclusion

This protocol outlines a robust and efficient enantioselective total synthesis of (+)-Avrainvillamide. The successful execution of this synthesis relies on the precise application of modern synthetic methodologies to construct a complex natural product. The detailed procedures and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in this fascinating molecule and its analogs.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Avrainvillamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide (B1247661) is a naturally occurring alkaloid with demonstrated antiproliferative and antibiotic properties.[1] This document provides a comprehensive guide to the in vitro assays used to characterize the bioactivity of this compound, with a focus on its anticancer effects. The primary molecular targets of this compound are the nuclear chaperone protein Nucleophosmin (NPM1) and the nuclear export protein Exportin-1 (Crm1).[1][2] By binding to these proteins, this compound disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation in various cancer cell lines.[3][4] These application notes offer detailed protocols for key assays to assess the bioactivity of this compound and similar natural products.

Mechanism of Action Overview

This compound exerts its biological effects through a multi-faceted mechanism. It has been shown to covalently bind to Cysteine 275 (Cys275) on NPM1, a protein often overexpressed in tumors and implicated in ribosome biogenesis and the regulation of the tumor suppressor p53.[5][6][7] This interaction can restore the proper nucleolar localization of certain NPM1 mutants found in Acute Myeloid Leukemia (AML).[2][8]

Furthermore, this compound interacts with Crm1, inhibiting the nuclear export of various cargo proteins, including tumor suppressors.[2] The culmination of these interactions leads to an increase in cellular p53 levels, induction of p21, cell cycle arrest, and ultimately, apoptosis.[4][6][9]

Data Presentation: In Vitro Antiproliferative Activity of this compound

The following tables summarize the reported antiproliferative activity of this compound across various cancer cell lines. This data provides a reference for expected potency and aids in the selection of appropriate cell models and concentration ranges for in vitro experiments.

Table 1: GI₅₀ Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Incubation Time (h)Reference
T-47DBreast Cancer0.33Not Specified[1]
LNCaPProstate Cancer0.42Not Specified[1]
OCI-AML2Acute Myeloid Leukemia0.35 ± 0.0972[2][10]
OCI-AML3Acute Myeloid Leukemia0.52 ± 0.1572[2][10]

Table 2: IC₅₀ Values for this compound in AML Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)AssayReference
MV4-11Acute Myeloid LeukemiaSensitive24³H-thymidine[3]
OCI-AML3Acute Myeloid LeukemiaSensitive24³H-thymidine[3]
Molm-13Acute Myeloid LeukemiaSensitive24³H-thymidine[3]
NB4Acute Myeloid LeukemiaLess Sensitive24³H-thymidine[3]
HL-60Acute Myeloid LeukemiaLess Sensitive24³H-thymidine[3]

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the bioactivity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., OCI-AML3, MV4-11, T-47D)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control, e.g., 0.1% DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀/IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with various concentrations of this compound for a specified time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold PBS

  • Cold 70% Ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest approximately 1 x 10⁶ cells and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as p53, p21, NPM1, and Crm1, following treatment with this compound.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-NPM1, anti-Crm1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Protocol:

  • Lyse treated and control cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence Staining for Protein Localization

This microscopy-based technique allows for the visualization of the subcellular localization of proteins like NPM1.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-NPM1)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound or a vehicle control for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding sites with blocking solution for 30-60 minutes.

  • Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the subcellular localization of the target protein using a fluorescence microscope.

In Vitro Protein Binding Assay (Biotin-Streptavidin Pulldown)

This assay can be adapted to confirm the direct interaction between this compound and its protein targets, such as NPM1, using a biotinylated version of this compound.

Materials:

  • Biotinylated this compound

  • Cell lysate or recombinant target protein (e.g., NPM1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot analysis reagents

Protocol:

  • Incubate the biotinylated this compound with the cell lysate or recombinant protein for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Add streptavidin-conjugated beads to the mixture and incubate for another 1-2 hours at 4°C to capture the biotinylated this compound and any bound proteins.

  • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

  • Wash the beads several times with binding/wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting using an antibody against the target protein (e.g., NPM1).

Visualizations

Signaling Pathway of this compound

Avrainvillamide_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound NPM1 Nucleophosmin (NPM1) This compound->NPM1 Binds (Cys275) Crm1 Exportin-1 (Crm1) This compound->Crm1 Inhibits NPM1_mutant Cytoplasmic NPM1 Mutant This compound->NPM1_mutant Relocalizes to Nucleolus p53 p53 NPM1->p53 Regulates Nuclear_Export Nuclear Export of Tumor Suppressors Crm1->Nuclear_Export p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Leads to Nucleolus Nucleolus

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Bioactivity Testing

Experimental_Workflow start Start: This compound cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine GI₅₀/IC₅₀ cytotoxicity->ic50 apoptosis 2. Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle 3. Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism 4. Mechanism of Action Studies ic50->mechanism end Conclusion: Characterized Bioactivity apoptosis->end cell_cycle->end western Western Blot (p53, p21, NPM1, Crm1) mechanism->western if_staining Immunofluorescence (NPM1 Localization) mechanism->if_staining binding In Vitro Binding Assay (Pulldown) mechanism->binding western->end if_staining->end binding->end

Caption: General workflow for in vitro testing of this compound bioactivity.

References

Application Notes and Protocols for Avrainvillamide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide is a naturally occurring alkaloid with potent antiproliferative and pro-apoptotic activities in a range of cancer cell lines.[1][2] Its mechanism of action involves the direct binding to the oncoprotein nucleophosmin (B1167650) (NPM1) and the nuclear export protein exportin-1 (Crm1).[2][3] This interaction disrupts the normal cellular functions of these proteins, leading to an increase in the tumor suppressor p53, cell cycle arrest, and ultimately, apoptosis.[1][4][5] These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeAssayIC50 / GI50 (µM)Treatment Duration (h)Reference
T-47DBreast CancerCellTiter-Blue0.3372[2]
LNCaPProstate CancerCellTiter-Blue0.4272[2]
OCI-AML2Acute Myeloid LeukemiaNot Specified0.35 ± 0.0972[3]
OCI-AML3Acute Myeloid LeukemiaNot Specified0.52 ± 0.1572[3]
MV4-11Acute Myeloid Leukemia³H-thymidine incorporation~0.124[6]
Molm-13Acute Myeloid Leukemia³H-thymidine incorporation~0.324[6]
NB4Acute Myeloid Leukemia³H-thymidine incorporation~124[6]
HL-60Acute Myeloid Leukemia³H-thymidine incorporation~324[6]
HCT-116Colon CancerNot Specified1.10 ± 0.04Not Specified

Signaling Pathway

The proposed signaling pathway for this compound's induction of apoptosis is initiated by its binding to NPM1 and Crm1. This disrupts the nucleocytoplasmic shuttling of NPM1, particularly affecting the localization of mutated NPM1 (NPMc+).[3][7] The binding of this compound to NPM1 can lead to the stabilization and activation of the p53 tumor suppressor protein.[1][4] Activated p53 can then transcriptionally activate target genes like p21, leading to cell cycle arrest, and other pro-apoptotic genes, culminating in programmed cell death.

Avrainvillamide_Signaling_Pathway cluster_localization NPMc+ Relocalization This compound This compound NPM1 NPM1 This compound->NPM1 binds Crm1 Crm1 This compound->Crm1 binds This compound->Crm1 inhibits p53 p53 NPM1->p53 regulates NPMc_cyto Cytoplasmic NPMc+ Crm1->NPMc_cyto mediates export p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest induces NPMc_nucleolus Nucleolar NPMc+ NPMc_cyto->NPMc_nucleolus relocalization

This compound signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat Treat with This compound seed_cells->treat harvest Harvest cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate.

  • Treat cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p53, NPM1) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-NPM1, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Probing the Avrainvillamide-NPM1 Interaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the interaction between the natural product Avrainvillamide and Nucleophosmin (NPM1). This compound has been identified as a molecule that covalently binds to NPM1, a protein implicated in various cancers, including acute myeloid leukemia (AML). Understanding the binding mechanism and its cellular consequences is crucial for the development of novel therapeutics targeting NPM1.

Introduction to this compound and NPM1

Nucleophosmin (NPM1) is a multifunctional protein primarily located in the nucleolus that plays a key role in ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins like p53.[1][2] In certain cancers, particularly AML, mutations in NPM1 lead to its aberrant cytoplasmic localization (NPMc+), contributing to leukemogenesis.[3][4]

This compound is a natural product that has been shown to exhibit antiproliferative activity in various cancer cell lines.[5][6] It acts as an electrophile, forming a covalent bond with specific cysteine residues on target proteins.[1][5] Research has demonstrated that this compound directly binds to NPM1, specifically at cysteine residue 275 (Cys275), influencing its subcellular localization and downstream signaling pathways.[5][6][7] This interaction restores the nucleolar localization of cytoplasmic NPM1 mutants, highlighting its potential as a therapeutic strategy.[3][5][8]

Key Signaling and Interaction Pathways

This compound's interaction with NPM1 perturbs several cellular processes. The primary mechanism involves the covalent modification of NPM1, which in turn affects its interaction with other proteins and its localization within the cell.

Avrainvillamide_NPM1_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nucleolus Nucleolus This compound This compound NPMc Mutant NPM1 (NPMc+) (Aberrant Localization) This compound->NPMc Covalent Binding (Cys275) Crm1_cyto CRM1/Exportin-1 This compound->Crm1_cyto Inhibition NPMc_Crm1 NPMc+-CRM1 Complex NPMc->NPMc_Crm1 Binding NPMc_reloc NPMc+ (Relocalized) NPMc->NPMc_reloc Relocalization Crm1_cyto->NPMc_Crm1 Binding NPMc_Crm1->NPMc Nuclear Export NPMwt_nucleolus Wild-type NPM1 (Normal Localization) NPMwt_nucleus Wild-type NPM1 Crm1_nucleus CRM1

Figure 1: this compound's effect on NPM1 localization.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound-NPM1 interaction.

Table 1: Antiproliferative Activity of this compound

Cell LineNPM1 StatusGI₅₀ (μM) at 72hReference
OCI-AML2Wild-type0.35 ± 0.09[5]
OCI-AML3Mutant (NPMc+)0.52 ± 0.15[5]
T-47D (Breast Cancer)Not Specified0.33[6]
LNCaP (Prostate Cancer)Not Specified0.42[6]

Table 2: this compound-NPM1 Binding Characteristics

ParameterMethodDetailsReference
Binding SiteSite-directed Mutagenesis & Mass SpectrometryCysteine 275 (Cys275)[5][7]
Binding TypeMass SpectrometryCovalent (S-alkylation)[3]
CompetitionAffinity IsolationFree this compound (100 µM) inhibits binding of biotinylated probe[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the cited literature and should be optimized for specific experimental conditions.

Protocol 1: Affinity Pulldown of NPM1 using Biotinylated this compound

This protocol describes the use of a biotinylated this compound probe to isolate NPM1 from cell lysates, demonstrating a direct interaction.

Workflow:

Affinity_Pulldown_Workflow A Prepare Cell Lysate B Incubate Lysate with Biotin-Avrainvillamide A->B C Add Streptavidin Beads B->C D Wash Beads C->D E Elute Bound Proteins D->E F Analyze by SDS-PAGE and Western Blot E->F

Figure 2: Affinity pulldown experimental workflow.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-NPM1 antibody

  • Appropriate secondary antibody

Procedure:

  • Cell Lysis: Harvest and lyse cells (e.g., OCI-AML3 or other relevant cell lines) in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Binding Reaction: Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with the biotinylated this compound probe (concentration to be optimized, typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-NPM1 antibody to detect the presence of pulled-down NPM1.

Protocol 2: Immunofluorescence Staining for NPM1 Localization

This protocol allows for the visualization of NPM1's subcellular localization in response to this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibody (anti-NPM1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).[5]

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-NPM1 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 3: Mass Spectrometry for Identification of this compound-NPM1 Adduct

This protocol outlines the general steps for identifying the covalent adduct of this compound on NPM1 using mass spectrometry.

Workflow:

Mass_Spec_Workflow A Incubate Recombinant NPM1 with this compound B Enzymatic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Data Analysis: Identify Modified Peptides C->D

Figure 3: Mass spectrometry workflow for adduct identification.

Materials:

  • Recombinant NPM1 protein

  • This compound

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • In vitro Reaction: Incubate recombinant NPM1 with an excess of this compound in reaction buffer for a specified time to allow for adduct formation.

  • Sample Preparation:

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAA (this step is crucial to differentiate between native cysteines and the one modified by this compound).

    • Digest the protein into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the NPM1 protein sequence.

    • Specifically look for a mass shift on cysteine-containing peptides corresponding to the mass of this compound. This will confirm the covalent binding and identify the specific cysteine residue modified.

These protocols provide a foundation for studying the this compound-NPM1 interaction. Researchers are encouraged to consult the primary literature for more specific details and to optimize these methods for their particular experimental systems.

References

Application Notes and Protocols for Crm1 Inhibition Assay Using Avrainvillamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide (B1247661) is a naturally occurring alkaloid with demonstrated antiproliferative properties.[1][2] Its mechanism of action involves the inhibition of the nuclear export protein Chromosome Region Maintenance 1 (Crm1), also known as Exportin 1 (XPO1).[3][4][5] Crm1 mediates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. By inhibiting Crm1, this compound causes the nuclear accumulation of these cargo proteins, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for assessing the Crm1 inhibitory activity of this compound using an immunofluorescence-based assay and for evaluating its cytotoxic effects.

Mechanism of Action of this compound

This compound has been shown to bind to both Crm1 and Nucleophosmin (B1167650) (NPM1).[3][4] Its interaction with Crm1 disrupts the formation of the trimeric export complex, which consists of Crm1, the cargo protein containing a nuclear export signal (NES), and RanGTP. This disruption leads to the inhibition of nuclear export of Crm1 cargo proteins.[3][4][5] The functional consequence of this inhibition is the nuclear retention of key regulatory proteins, which can trigger downstream anti-cancer effects.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various cancer cell lines. The following table summarizes key quantitative data.

ParameterCell LineValueReference
Growth Inhibition (GI50) HCT-1161.10 ± 0.04 µM[3][4]
T-47D0.33 µM
LNCaP0.42 µM
Effective Concentration for Crm1 Inhibition HCT-1161.0 µM[3][4]

Note: The GI50 represents the concentration at which a 50% inhibition of cell growth is observed. The effective concentration for Crm1 inhibition is the concentration at which nuclear localization of the Crm1 cargo protein RanBP1 was observed.

Experimental Protocols

Crm1 Inhibition Assay by Immunofluorescence

This protocol describes how to assess the Crm1 inhibitory activity of this compound by monitoring the subcellular localization of the Crm1 cargo protein, Ran-binding protein 1 (RanBP1). In untreated cells, RanBP1 is predominantly cytoplasmic. Upon Crm1 inhibition, RanBP1 accumulates in the nucleus.

Materials:

  • HCT-116 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Leptomycin B (positive control)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RanBP1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Seeding:

    • Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Leptomycin B in DMSO.

    • Treat the cells with 1.0 µM this compound, 10 nM Leptomycin B (positive control), and an equivalent volume of DMSO (vehicle control) for 4 hours.[3]

  • Fixation and Permeabilization:

    • Aspirate the media and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-RanBP1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the RanBP1 (e.g., green channel) and DAPI (blue channel) fluorescence.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of RanBP1 to determine the nuclear-to-cytoplasmic ratio. An increase in this ratio in treated cells compared to the vehicle control indicates Crm1 inhibition.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cell line of interest (e.g., HCT-116)

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 value.

Visualizations

Crm1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Crm1 Crm1 ExportComplex Export Complex Crm1->ExportComplex RanGTP RanGTP RanGTP->ExportComplex Cargo Cargo Protein (e.g., RanBP1) + NES Cargo->ExportComplex RanGTP_hydrolysis RanGTP Hydrolysis ExportComplex->RanGTP_hydrolysis Nuclear Pore Complex RanGAP RanGAP RanGAP->RanGTP_hydrolysis RanGDP RanGDP RanGTP_hydrolysis->RanGDP Cargo_released Released Cargo RanGTP_hydrolysis->Cargo_released Crm1_released Crm1 RanGTP_hydrolysis->Crm1_released This compound This compound This compound->Crm1 Inhibits Crm1_Inhibition_Workflow A 1. Seed cells on coverslips B 2. Treat with this compound, Leptomycin B (positive control), or DMSO (vehicle) A->B C 3. Fix and Permeabilize Cells B->C D 4. Immunostain for RanBP1 (primary & fluorescent secondary antibody) C->D E 5. Counterstain nuclei with DAPI D->E F 6. Mount coverslips on slides E->F G 7. Image with Fluorescence Microscope F->G H 8. Analyze Nuclear/Cytoplasmic Fluorescence Ratio G->H MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate % cell viability and determine GI50 E->F

References

Application Notes and Protocols for Biotinylated Avrainvillamide in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide (B1247661) is a naturally occurring alkaloid with demonstrated antiproliferative properties.[1][2][3] A key mechanism of its action involves the covalent modification of specific cysteine residues within target proteins.[2][4][5] Biotinylated this compound serves as a powerful chemical probe for affinity purification-based studies, enabling the enrichment and identification of its cellular binding partners. This approach, often coupled with mass spectrometry, is instrumental in elucidating the compound's mechanism of action and identifying potential therapeutic targets.

Published research has identified the nuclear chaperone protein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein Exportin-1 (Crm1) as primary targets of this compound.[1][4][5] The interaction with NPM1 is particularly noteworthy, as it has been mapped to a specific residue, Cysteine 275 (Cys275), located in the C-terminal domain of the protein.[2][3][6][7] This binding event has been shown to influence the subcellular localization of NPM1, particularly in the context of Acute Myeloid Leukemia (AML), where mutant forms of NPM1 are aberrantly localized in the cytoplasm.[4][5][6] this compound treatment can promote the relocalization of these mutants to the nucleolus, a characteristic of the wild-type protein.[4][5]

These application notes provide a comprehensive guide to utilizing biotinylated this compound for the affinity purification of its interacting proteins from cell lysates, followed by their identification using mass spectrometry.

Principle of the Assay

The affinity purification workflow using biotinylated this compound leverages the high-affinity interaction between biotin (B1667282) and streptavidin. The biotin moiety on the this compound molecule acts as a "handle" that allows for the capture of the this compound-protein complex by streptavidin-conjugated beads. The general workflow is as follows:

  • Incubation: A cell lysate is incubated with biotinylated this compound, allowing the compound to bind to its target proteins.

  • Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated this compound-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The captured proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry.

Experimental Protocols

Protocol 1: Affinity Purification of this compound-Binding Proteins

This protocol details the steps for capturing target proteins from a cell lysate using biotinylated this compound and streptavidin-coated magnetic beads.

Materials:

  • Biotinylated this compound

  • Cell line of interest (e.g., OCI-AML3 for NPM1 mutant studies, or another cancer cell line)[4]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads[8][9]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a milder elution buffer like 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Magnetic rack

Procedure:

  • Cell Lysis:

    • Culture and harvest cells of interest.

    • Lyse the cells in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate). Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Incubation with Biotinylated this compound:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add biotinylated this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent volume of DMSO.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Bead Preparation and Capture:

    • Resuspend the streptavidin magnetic beads by vortexing.[8]

    • Transfer the required volume of beads to a new microcentrifuge tube.

    • Wash the beads three times with wash buffer. Use a magnetic rack to separate the beads from the buffer.[10]

    • After the final wash, resuspend the beads in the cell lysate containing the biotinylated this compound.

  • Affinity Capture:

    • Incubate the lysate with the beads for 1-2 hours at 4°C with gentle rotation to allow for the capture of the biotinylated complexes.[10]

  • Washing:

    • Place the tube on the magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold wash buffer to remove non-specifically bound proteins. After the final wash, remove all residual buffer.

  • Elution:

    • Add 50 µL of elution buffer to the beads.

    • For elution with SDS-PAGE sample buffer, boil the sample at 95°C for 5-10 minutes.[10]

    • For milder elution, incubate at room temperature for 15-30 minutes with occasional vortexing.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

Protocol 2: Protein Identification by Mass Spectrometry

The eluted proteins can be identified using various mass spectrometry-based proteomics approaches. A common workflow involves in-gel or in-solution digestion followed by LC-MS/MS analysis.

Materials:

  • Eluted protein sample from Protocol 1

  • SDS-PAGE gel and running buffer

  • Coomassie stain or silver stain

  • Destaining solution

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • SDS-PAGE:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Stain the gel with Coomassie or silver stain to visualize the protein bands.

  • In-Gel Digestion:

    • Excise the protein bands of interest from the gel.

    • Destain the gel pieces.

    • Reduce the proteins with DTT and then alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Extract the peptides from the gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide sequences.

    • Compare the results from the biotinylated this compound sample with the negative control to identify specific binding partners.

Data Presentation

Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to facilitate the identification of high-confidence interacting proteins.

Table 1: Example of Quantitative Mass Spectrometry Data Summary

Protein ID (UniProt)Gene NameScoreUnique PeptidesFold Change (Biotin-Avrainvillamide vs. Control)p-value
P06748NPM125002515.2<0.001
P62826XPO11800188.5<0.005
Q13148HSP90AA150081.20.25
P60709ACTB3000301.10.30

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation with Biotinylated this compound protein_quant->incubation capture Capture with Streptavidin Beads incubation->capture washing Washing capture->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS in_gel_digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for affinity purification and identification of this compound targets.

This compound Signaling Pathway

Caption: this compound's impact on NPM1 and Crm1 localization.

References

Avrainvillamide in Acute myeloid leukemia (AML) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide, a natural product, has demonstrated significant anti-leukemic activity, particularly in subsets of acute myeloid leukemia (AML) characterized by specific genetic mutations. This document provides a comprehensive overview of the application of this compound in AML research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. This compound primarily targets the nuclear export protein CRM1 and the nucleophosmin (B1167650) (NPM1) protein, showing enhanced potency in AML cells with mutated NPM1.[1][2][3] This leads to the nuclear retention and subsequent proteasomal degradation of mutated NPM1, inducing apoptosis and cell differentiation.[1][3]

Introduction

Acute myeloid leukemia is a heterogeneous hematologic malignancy with a pressing need for novel therapeutic strategies. Mutations in the NPM1 gene are among the most common genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+).[1][2] This cytoplasmic mislocalization is a key driver of leukemogenesis. This compound has emerged as a promising compound that selectively targets this vulnerability. It has been shown to be more effective in AML cells harboring NPM1 mutations, as well as those with fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[1][2][4][5] this compound's mechanism involves the inhibition of CRM1-mediated nuclear export, leading to the nuclear accumulation and degradation of oncogenic proteins like NPMc+.[1][6] This application note details the experimental evidence and provides protocols to facilitate further research into the therapeutic potential of this compound in AML.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineGenotypeAssayIC50/GI50 (µM)Exposure Time (h)Reference
OCI-AML2NPM1-wtGI500.35 ± 0.0972[6][7]
OCI-AML3NPM1-mutGI500.52 ± 0.1572[6][7]
MV4-11FLT3-ITD, p53-wtIC50More sensitive24[8]
OCI-AML3NPM1-mut, p53-wtIC50More sensitive24[8]
Molm-13FLT3-ITDIC50More sensitive24[8]
NB4p53-mutIC50Less sensitive24[8]
HL-60p53-nullIC50Less sensitive24[8]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the inhibition of the nuclear export protein CRM1 and its interaction with mutated NPM1.[1]

  • Interaction with NPM1 and CRM1 : this compound directly binds to both NPM1 and the nuclear export protein CRM1 (also known as XPO1).[6] This interaction is particularly relevant in AML cells with cytoplasmic mutant NPM1 (NPMc+).

  • Inhibition of Nuclear Export : By targeting CRM1, this compound blocks the nuclear export of cargo proteins, including the mutated NPM1.[1][6][7] This forces the retention of NPMc+ within the nucleus.

  • Proteasomal Degradation : The nuclear retention of NPMc+ induced by this compound leads to its proteasomal degradation.[1][3] this compound treatment also results in the degradation of CRM1 itself.[1]

  • Induction of Apoptosis and Differentiation : The degradation of these key oncogenic proteins triggers downstream cellular processes, including apoptosis and cell differentiation.[1][5] this compound treatment has been shown to increase the expression of p53 and its downstream target p21, leading to G1-phase cell cycle arrest.[9] Furthermore, it promotes the differentiation of AML cells, evidenced by increased phagocytotic activity and oxidative burst potential.[1][5]

  • Downregulation of FLT3 : this compound treatment has also been observed to downregulate the protein levels of wild-type FLT3.[1]

Avrainvillamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPMc Mutant NPM1 (NPMc+) NPMc_nuc Mutant NPM1 (NPMc+) NPMc->NPMc_nuc Nuclear Import CRM1 CRM1 (XPO1) CRM1_nuc CRM1 (XPO1) CRM1->CRM1_nuc FLT3 FLT3 Proteasome_cyto Proteasome FLT3->Proteasome_cyto Degradation NPMc_nuc->NPMc CRM1-mediated Export Proteasome_nuc Proteasome NPMc_nuc->Proteasome_nuc Degradation CRM1_nuc->CRM1 CRM1_nuc->Proteasome_nuc Degradation p53 p53 p21 p21 p53->p21 Activates G1_Arrest G1 Arrest p21->G1_Arrest Induces Apoptosis Apoptosis Proteasome_nuc->Apoptosis Differentiation Differentiation Proteasome_nuc->Differentiation AVA This compound AVA->NPMc Binds AVA->CRM1 Inhibits AVA->p53 Upregulates

This compound's mechanism of action in AML.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability of AML cells.

Materials:

  • AML cell lines (e.g., OCI-AML3, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 0.1-1.0 x 10^6 cells/mL (100 µL/well).[7]

  • Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well.[3][6][10]

  • Incubate the plate for 0.5-4 hours at 37°C.[7][10]

  • Gently shake the plate for 1 minute.[3][6]

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[6][7]

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

WST1_Workflow A Seed AML cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add WST-1 reagent C->D E Incubate for 0.5-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G Apoptosis_Assay_Workflow A Treat AML cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

References

Application Notes and Protocols for Antibiotic Susceptibility Testing with Avrainvillamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibiotic susceptibility of various bacterial strains to Avrainvillamide (B1247661), a naturally occurring alkaloid with known antiproliferative and antibiotic properties. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are tailored for the specific characteristics of this compound.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Aspergillus ochraceus. It has demonstrated inhibitory activity against several multi-drug resistant Gram-positive bacteria.[1] Its mechanism of action in eukaryotic cells is well-documented, involving the binding to nucleophosmin (B1167650) (NPM1) and exportin-1 (Crm1), which are involved in various cellular processes, including ribosome biogenesis and cell cycle regulation.[1][2][3][4][5] While its precise antibacterial mechanism of action is a subject of ongoing research, its efficacy against clinically relevant pathogens makes it a compound of interest for antibiotic drug discovery.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrain InformationMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusMulti-agent resistant12.5 µg/mL[1]
Streptococcus pyogenesNot specified12.5 µg/mL[1]
Enterococcus faecalisNot specified25 µg/mL[1]
Experimental Protocols

The following protocols are recommended for determining the antibiotic susceptibility of bacteria to this compound. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid growth medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[6]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[7]

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth without bacteria)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

  • Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, the positive control well, and the solvent control well. The final volume in these wells will be 200 µL. Add 200 µL of sterile broth to the negative control wells.

  • Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent only)

Procedure:

  • Prepare Inoculum: Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid.

  • Inoculate Agar Plate: Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Disks: Aseptically place the filter paper disks impregnated with a known amount of this compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C G Impregnate Sterile Disks with this compound A->G B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D H Inoculate MHA Plate with Standardized Bacteria B->H C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F I Place Disks on Agar Surface G->I H->I J Incubate Plate (37°C, 18-24h) I->J K Measure Zone of Inhibition J->K signaling_pathway cluster_nucleus Nucleus This compound This compound NPM1 Nucleophosmin (NPM1) This compound->NPM1 Binds to Cys275 Crm1 Exportin-1 (Crm1) This compound->Crm1 Inhibits p53 p53 NPM1->p53 Regulates CellCycle Cell Cycle Progression NPM1->CellCycle Promotes Crm1->NPM1 Mediates Nuclear Export p53->CellCycle Arrests Apoptosis Apoptosis p53->Apoptosis Induces

References

Troubleshooting & Optimization

Avrainvillamide in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and stability of avrainvillamide (B1247661) when working with Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

The solubility of this compound in DMSO has been determined to be 2.23 mg/mL, which corresponds to a molar concentration of 5.01 mM.[1] To achieve this concentration, gentle warming and sonication may be necessary.[1] It is critical to use high-purity, anhydrous (newly opened) DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]

Q2: How should I prepare an this compound stock solution in DMSO?

For consistent and reproducible results, follow a standardized protocol for stock solution preparation. A common concentration used in research is 5 mM.[2] For detailed steps, please refer to the Experimental Protocols section below.

Q3: What are the recommended storage conditions and shelf life for this compound DMSO stock solutions?

Proper storage is crucial to maintain the integrity of the compound. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] Store solutions in tightly sealed containers away from moisture.[1]

Q4: My this compound solution shows precipitation after storage. What should I do?

Precipitation can occur if a solution prepared at room temperature is stored at a lower temperature (e.g., 4°C or -20°C), decreasing the compound's solubility.[3]

  • Solution : Gently warm the vial to room temperature and vortex or sonicate until the precipitate is fully redissolved.[1][3] Ensure the solution is completely clear before use.

  • Prevention : If you plan to store solutions at low temperatures, consider preparing a slightly less concentrated stock solution.[3]

Q5: Are there any known stability issues or incompatibilities I should be aware of?

The primary factor affecting this compound in DMSO is the solvent's hygroscopic nature. Absorbed moisture from the air can negatively impact solubility and potentially compound stability over the long term.[1] While specific degradation pathways for this compound in DMSO are not detailed in the literature, general best practices for handling compounds in DMSO should be followed, such as protection from light and avoiding prolonged exposure to room temperature.[2][3][4]

Data Summary

Table 1: Solubility of this compound in DMSO
ParameterValueNotes
Solubility 2.23 mg/mL[1]Requires ultrasonic and warming.[1]
Molar Concentration 5.01 mM[1]Molecular Weight: 445.5 g/mol .
Recommended Solvent High-purity, anhydrous DMSO[1]Use newly opened DMSO to avoid moisture.[1]
Table 2: Stability and Storage of this compound in DMSO
Storage TemperatureShelf LifeRecommendations
-80°C 6 Months[1][2]Preferred for long-term storage.
-20°C 1 Month[1]Suitable for short-term working stocks.
General N/AAliquot into single-use vials to prevent freeze-thaw cycles. Store sealed and protected from moisture.[1]

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution

This protocol is based on methodologies reported in peer-reviewed literature.[2]

  • Equilibration : Remove the vial containing solid this compound from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 5 mM solution, weigh 2.23 mg.

  • Dissolution : Add the calculated volume of high-purity, anhydrous DMSO. Use a calibrated micropipette for accuracy.

  • Solubilization : Vortex the solution vigorously. If the compound does not fully dissolve, use a sonication bath or gently warm the solution (e.g., in a 37°C water bath) for short periods until the solution is clear.[1]

  • Aliquoting : Dispense the stock solution into smaller, single-use, light-protecting (amber) vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[3]

  • Storage : Tightly seal the vials and store them at the appropriate temperature (-20°C for short-term or -80°C for long-term).[1]

Protocol 2: General Workflow for Solubility and Stability Assessment

This outlines a general procedure for in-house validation if required.

  • Preparation : Prepare a concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Initial Analysis (T=0) : Immediately after preparation, analyze an aliquot of the solution using High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial purity and concentration. This serves as the baseline.

  • Storage Conditions : Aliquot the remaining stock solution and store under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature, both protected from and exposed to light).

  • Time-Point Analysis : At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Evaluation : Allow the aliquot to thaw completely and reach room temperature. Analyze by HPLC-UV under the same conditions as the T=0 sample.

  • Data Comparison : Compare the purity and concentration results at each time point to the baseline. A significant decrease in the main compound peak or the appearance of new peaks indicates degradation.

Visual Guides and Pathways

G cluster_prep Preparation Workflow cluster_store Storage Workflow start Start: Solid this compound equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve check Solution Clear? dissolve->check check->dissolve No aliquot Aliquot into Single-Use Vials check->aliquot Yes store Store Sealed & Protected from Light aliquot->store temp Select Temp: -20°C (1 mo) or -80°C (6 mo) store->temp

Caption: Workflow for Preparing and Storing this compound Stock Solutions.

G start Precipitate Observed in Stored Solution? warm Gently Warm to RT & Vortex/Sonicate start->warm Yes check Fully Redissolved? warm->check use Proceed with Experiment check->use Yes no_use Solution is Supersaturated. Consider Dilution or Prepare Fresh Stock. check->no_use No

Caption: Troubleshooting Logic for Precipitated this compound Solutions.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 Nucleophosmin (NPM1) p53 p53 Tumor Suppressor NPM1->p53 regulates Crm1 Exportin-1 (Crm1) NPM1->Crm1 Nuclear Export p53_increase Increased p53 Concentration p53->p53_increase NPM1_cyto NPM1 Crm1->block This compound This compound This compound->NPM1 binds This compound->Crm1 binds/inhibits This compound->block block->NPM1_cyto EXPORT BLOCKED

Caption: Simplified Mechanism of Action for this compound.

References

Optimizing Avrainvillamide concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Avrainvillamide (B1247661) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: The effective concentration of this compound is cell-line dependent, but a good starting point for dose-response experiments is in the sub-micromolar to low micromolar range. Growth inhibitory (GI50) values have been reported between 0.3 µM and 1.1 µM for various cancer cell lines, including breast, prostate, colon, and acute myeloid leukemia (AML).[1][2][3] For instance, GI50 values of 0.33 µM in T-47D (breast cancer) and 1.10 µM in HCT-116 (colon cancer) have been observed.[1][2][3] Sublethal effects on protein localization have been seen at concentrations as low as 250 nM, while apoptosis induction may require higher concentrations, around 4.0 µM.[2][4]

Q2: My this compound solution is precipitating when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue when diluting compounds from a high-concentration DMSO stock into an aqueous medium.[5] To prevent precipitation, it is critical to perform serial dilutions in 100% DMSO first to get closer to your final desired concentration.[6] Then, add a small volume (e.g., 1-2 µL) of the diluted DMSO stock directly to the larger volume of cell culture medium.[6] This one-step final dilution ensures that the DMSO concentration remains high enough to keep the compound soluble as it disperses into the aqueous environment.

Q3: I'm not seeing the expected antiproliferative effect. What are some common reasons for this?

A3: Several factors could contribute to a lack of efficacy:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment.[7]

  • Incubation Time: The antiproliferative effects of this compound are time-dependent. Standard incubation times range from 24 to 72 hours.[8][9] An insufficient incubation period may not be long enough to observe an effect.

  • Assay Type: this compound may affect cellular proliferation before it impacts metabolic activity.[9] Assays that measure DNA synthesis (e.g., ³H-thymidine incorporation) might show effects earlier or at lower concentrations than metabolic assays (e.g., MTT, WST-1, or resazurin).[9]

  • Concentration Range: Your initial concentration range may be too low for the specific cell line being tested. Refer to the data table below for reported effective concentrations and consider testing a broader range.

Q4: How do I control for potential solvent (DMSO) toxicity in my experiment?

A4: It is crucial to include a vehicle control in your experimental design. The vehicle control should contain the same final concentration of DMSO as your highest this compound concentration.[10] The final DMSO concentration in the culture medium should generally not exceed 0.5%, with many protocols recommending keeping it below 0.1% to avoid solvent-induced cytotoxicity.[10][11]

Q5: What is the primary mechanism of action of this compound and what are its known cellular targets?

A5: this compound is a naturally occurring alkaloid with antiproliferative properties.[1][8][12] Its primary mechanism involves binding to the nuclear chaperone oncoprotein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein Exportin-1 (Crm1).[1][2][3] It specifically targets the cysteine residue Cys275 on NPM1.[4][8][12] This interaction disrupts NPM1's function, which can lead to an increase in the concentration and activity of the tumor suppressor protein p53.[8][12] Additionally, this compound inhibits the dephosphorylation of NPM1 by PP1β, leading to an accumulation of phosphorylated NPM1, which disrupts nucleolar structure and function, ultimately triggering cell cycle arrest and apoptosis.[2][3]

Q6: Are there known off-target effects of this compound I should be aware of?

A6: Yes. This compound contains an electrophilic α,β-unsaturated nitrone group that can react with cysteine residues.[2] While it shows a significant interaction with NPM1 and Crm1, it has the potential to bind to other cellular proteins that contain reactive cysteine residues.[8] Researchers should consider this possibility when interpreting results, as the observed phenotype may be a composite of its effects on multiple targets.

Quantitative Data: this compound Efficacy

The following table summarizes the reported half-maximal growth inhibitory concentrations (GI₅₀) of this compound in various human cancer cell lines.

Cell LineCancer TypeAssay DurationReported GI₅₀ (µM)
T-47DBreast Cancer72 hours0.33[1]
LNCaPProstate Cancer72 hours0.42[1]
OCI-AML2Acute Myeloid Leukemia (wt-NPM1)72 hours0.35 ± 0.09[2][3]
OCI-AML3Acute Myeloid Leukemia (mut-NPM1)72 hours0.52 ± 0.15[2][3]
HCT-116Colon CancerNot Specified1.10 ± 0.04[2][3]
MV4-11Acute Myeloid Leukemia24 hoursHigh Sensitivity[9]
Molm-13Acute Myeloid Leukemia24 hoursHigh Sensitivity[9]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cancer cell lines.

1. Materials

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Anhydrous DMSO, sterile

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

2. Compound Preparation

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile, anhydrous DMSO.[11]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[13]

  • On the day of the experiment, perform serial dilutions of the stock solution in 100% DMSO to create a range of working stocks.

3. Experimental Procedure

  • Cell Seeding: Trypsinize and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11][13]

  • Compound Treatment: Prepare final treatment concentrations by diluting the DMSO working stocks into complete culture medium. Add 100 µL of the compound-containing medium to the appropriate wells.

    • Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and does not exceed 0.5%.[13]

    • Include wells for a vehicle control (medium with DMSO only) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: After incubation, carefully add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis

  • Subtract the average absorbance of blank wells (medium only) from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Visual Guides

Avrainvillamide_MoA cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome AVA This compound NPM1 NPM1 (Cys275) AVA->NPM1 Crm1 Crm1 AVA->Crm1 PP1b PP1β AVA->PP1b p53 p53 Levels Increase NPM1->p53 NPM1_p Phospho-NPM1 (Thr199) Accumulates PP1b->NPM1_p Arrest Cell Cycle Arrest p53->Arrest Nucleolus Nucleolar Function Disrupted NPM1_p->Nucleolus Nucleolus->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's mechanism of action signaling pathway.

Experimental_Workflow start Start: Assay Planning stock 1. Prepare 10 mM Stock in Anhydrous DMSO start->stock serial_dil 2. Create Working Stocks via Serial Dilution in DMSO stock->serial_dil seed 3. Seed Cells in 96-Well Plate (Allow 24h Adhesion) serial_dil->seed treat 4. Prepare Final Concentrations in Medium & Treat Cells seed->treat incubate 5. Incubate for 24-72 hours treat->incubate assay 6. Perform Viability Assay (e.g., MTT, Resazurin) incubate->assay read 7. Read Plate on Microplate Reader assay->read analyze 8. Calculate % Viability vs. Vehicle Control read->analyze end End: Determine IC50 Value analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem: Unexpected Results (e.g., No Effect, High Variability) q1 Is compound precipitating during dilution? start->q1 q2 Was a vehicle control (DMSO only) included? q1->q2 No sol1 Solution: Perform serial dilutions in DMSO before adding to media. q1->sol1 Yes q3 Are cells healthy and at optimal density? q2->q3 Yes sol2 Solution: Always run a vehicle control. Check for DMSO toxicity. q2->sol2 No q4 Is the incubation time sufficient (24-72h)? q3->q4 Yes sol3 Solution: Optimize cell seeding density. Check viability before plating. q3->sol3 No sol4 Solution: Perform a time-course experiment. q4->sol4 No end Problem Resolved / Re-evaluate Assay q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting guide for this compound assays.

References

Troubleshooting Avrainvillamide precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Avrainvillamide precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring alkaloid with antiproliferative properties. Its primary mechanism of action involves binding to the nuclear chaperone protein nucleophosmin (B1167650) (NPM1) and the nuclear export protein exportin-1 (Crm1).[1] This interaction can disrupt the normal functions of these proteins, leading to downstream effects such as an increase in cellular p53 concentrations and cell cycle arrest.[2][3]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of this compound in cell culture media is a common issue, primarily due to its hydrophobic nature and low aqueous solubility. The most frequent causes include:

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the culture medium.

  • Low Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the media may be too low to maintain this compound in solution.

  • Temperature Fluctuations: Using cold media or significant temperature shifts during preparation can decrease the solubility of the compound.

  • pH of the Media: The solubility of many compounds can be influenced by the pH of the solution.

  • Interactions with Media Components: Components within the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound. Ensure the use of high-purity, anhydrous DMSO.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month[1]

Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to prevent and troubleshoot this compound precipitation in your experiments.

Step 1: Proper Stock Solution Preparation

The foundation for a successful experiment is a well-prepared stock solution.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Gently warm the solution to 37°C and vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C or -20°C.[1]

Step 2: Optimized Dilution Protocol to Avoid "Solvent Shock"

The dilution of the DMSO stock into your aqueous cell culture medium is a critical step where precipitation often occurs. The following protocol is designed to minimize this "solvent shock."

Experimental Protocol for Diluting this compound Stock Solution:

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of your this compound stock solution required to achieve the desired final concentration in your experiment.

  • Gradual Dilution with Rapid Mixing:

    • Place the required volume of pre-warmed media in a sterile conical tube.

    • While gently vortexing or swirling the media, slowly add the calculated volume of the this compound stock solution drop-by-drop to the side of the tube. This ensures rapid dispersion and prevents localized high concentrations of the compound and DMSO.

  • Final Mix and Inspection: Cap the tube and invert it several times to ensure a homogenous solution. Visually inspect for any signs of precipitation before adding it to your cells.

Step 3: Managing Final DMSO Concentration

The final concentration of DMSO in your cell culture medium is a balance between maintaining this compound solubility and minimizing solvent-induced cytotoxicity.

Final DMSO Concentration (v/v)Recommendation
≤ 0.1% Generally considered safe for most cell lines with minimal cytotoxic effects.
0.1% - 0.5% Tolerated by many cell lines, but a vehicle control is essential. May improve this compound solubility compared to lower concentrations.
> 0.5% Increased risk of cytotoxicity. A dose-response experiment for DMSO toxicity on your specific cell line is highly recommended.

It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments.

Step 4: Advanced Troubleshooting Techniques

If precipitation persists, consider the following advanced strategies:

  • Serial Dilution: Instead of a single dilution, perform a stepwise serial dilution. First, create an intermediate dilution of the stock solution in a small volume of media, and then add this to the final volume.

  • Serum-Containing Media: If your experimental design allows, diluting this compound into serum-containing medium can enhance its solubility. Serum albumin can bind to hydrophobic compounds and help keep them in solution.

  • Lower the Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration of this compound that still elicits the desired biological effect.

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Precipitation

cluster_prep Preparation cluster_dilution Dilution cluster_troubleshoot Troubleshooting start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock warm_media Pre-warm Cell Culture Media to 37°C stock->warm_media dilute Slowly Add Stock to Warmed Media with Rapid Mixing warm_media->dilute inspect Visually Inspect for Precipitation dilute->inspect precipitate Precipitation Observed? inspect->precipitate serial_dilute Try Serial Dilution precipitate->serial_dilute Yes lower_conc Lower Final Concentration precipitate->lower_conc Yes use_serum Use Serum-Containing Media (if possible) precipitate->use_serum Yes end Proceed with Experiment precipitate->end No serial_dilute->end lower_conc->end use_serum->end

Caption: A workflow for preparing and troubleshooting this compound solutions.

Simplified Signaling Pathway of this compound

cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound NPM1 Nucleophosmin (NPM1) This compound->NPM1 binds Crm1 Exportin-1 (Crm1) This compound->Crm1 binds p53 Increase in Cellular p53 NPM1->p53 regulates cell_cycle Cell Cycle Arrest / Apoptosis p53->cell_cycle induces

Caption: The interaction of this compound with its cellular targets.

References

Navigating Avrainvillamide Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid experimental artifacts when working with Avrainvillamide (B1247661). The information is curated to address specific challenges that may arise during experimentation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a naturally occurring alkaloid with antiproliferative properties. Its primary mechanism of action involves binding to the nuclear chaperone protein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein Exportin-1 (Crm1).[1][2][3][4][5] This binding is typically through S-alkylation of cysteine residues, with studies identifying Cysteine 275 (Cys275) as the key binding site on NPM1.[2][3][6][7] By interacting with these proteins, this compound can alter their cellular localization and function, ultimately impacting processes like cell cycle progression and ribosome biogenesis.[3][4][5]

Q2: I'm observing inconsistent anti-proliferative activity across different cancer cell lines. Is this expected?

Yes, the anti-proliferative effects of this compound can be cell-line dependent.[3][8] For instance, studies have shown varying GI₅₀ values in different cell lines such as T-47D (breast cancer), LNCaP (prostate cancer), and various acute myeloid leukemia (AML) cell lines.[1][8] The sensitivity of a cell line to this compound can be influenced by factors such as the mutational status of NPM1 and the expression levels of p53 and fms-like tyrosine kinase 3 (FLT3).[9]

Q3: My cytotoxicity assay (e.g., MTT) results show an increase in signal at higher concentrations of this compound, suggesting increased cell viability. What could be the cause?

This can be a common artifact in colorimetric viability assays. Several factors could be at play:

  • Chemical Interference: this compound, like some other compounds, might directly react with the assay reagent (e.g., MTT), leading to a false positive signal. To test for this, run a control experiment with this compound in cell-free media containing the assay reagent.[10]

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to a temporary increase in metabolic activity, which is what assays like MTT measure.[11]

  • Inappropriate Concentration Range: You may need to test a wider and higher range of concentrations to observe the cytotoxic effects.

It is advisable to complement colorimetric assays with other methods that measure cell viability through different mechanisms, such as membrane integrity assays (e.g., trypan blue exclusion) or apoptosis assays.

Q4: I am having trouble with the solubility and stability of my this compound stock solution. What are the best practices for storage and handling?

For optimal stability, this compound stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] The choice of solvent can also impact solubility and stability; consult the manufacturer's data sheet for the recommended solvent. While general information on drug solubility suggests various organic solvents, specific recommendations for this compound should be followed.[12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no biological activity observed Compound Degradation: Improper storage or handling of this compound.Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Incorrect Concentration: Calculation error or use of a suboptimal concentration range.Double-check all calculations. Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay.
Cell Line Insensitivity: The chosen cell line may be resistant to this compound's effects.Test different cell lines, particularly those with known NPM1 mutations or dependencies.[9]
High background in affinity-isolation experiments Non-specific Binding: The biotinylated this compound probe may be binding to other proteins in the cell lysate.Include appropriate controls, such as competition experiments with an excess of free, unlabeled this compound or iodoacetamide (B48618) to block cysteine binding.[2][6]
Variability in protein relocalization experiments Sublethal vs. Lethal Doses: The observed effect on protein localization can differ depending on the concentration of this compound used.Carefully titrate the concentration of this compound to distinguish between specific relocalization effects at sublethal doses and general apoptotic phenotypes at higher, lethal doses.[7]
Cell-line Specific Differences: The cellular machinery and context can influence the response to this compound.Be aware that the localization phenotype can be cell-line dependent.[3] It is important to characterize the response in each cell line used.
Unexpected product in a chemical synthesis reaction Reaction Conditions: The chosen synthetic route or reaction conditions may not be optimal.Review the synthetic protocols from established literature. Consider alternative strategies like those involving Diels-Alder reactions or oxidative C-C bond formation which have been explored for this compound and related compounds.[14]
Product Instability: The desired product may be unstable under the reaction or workup conditions.Test the stability of your product under the workup conditions (e.g., exposure to acid, base, water, or air) by analyzing a small sample before and after the workup step.[15]

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

For more detailed troubleshooting on cytotoxicity assays, refer to general guides on the topic.[10][16]

Protocol 2: Affinity-Isolation of this compound-Binding Proteins

This protocol is based on the use of a biotinylated this compound probe to identify binding partners.[2][6]

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe for a specified time at 4°C.

  • Competition Control (Optional but Recommended): In a parallel sample, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.

  • Streptavidin Bead Capture: Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate to capture the biotinylated probe and its binding partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against candidate proteins (e.g., NPM1) or by mass spectrometry for unbiased identification.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of this compound

Avrainvillamide_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM1_mut Mutant NPM1c+ Crm1 Crm1/Exportin-1 NPM1_mut->Crm1 Nuclear Export Crm1->NPM1_mut Blocks Export p53_deg p53 Degradation NPM1_wt Wild-type NPM1 NPM1_wt->p53_deg Inhibits p53 p53 NPM1_wt->p53 Regulates Apoptosis Apoptosis p53->Apoptosis Induces This compound This compound This compound->NPM1_mut Binds (Cys275) This compound->Crm1 Binds & Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow for Affinity-Isolation

Affinity_Isolation_Workflow start Start: Cell Lysate incubation Incubate with Biotin-Avrainvillamide start->incubation bead_capture Add Streptavidin Beads incubation->bead_capture wash Wash to Remove Non-specific Binders bead_capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End: Identify Binding Partners analysis->end

Caption: Workflow for identifying this compound binding proteins.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results? check_compound Check Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_cells Verify Cell Line Sensitivity (Test Multiple Lines) start->check_cells check_assay Validate Assay (Controls, Orthogonal Method) start->check_assay optimize Optimize Protocol (Concentration, Time) check_compound->optimize check_cells->optimize check_assay->optimize

Caption: A logical approach to troubleshooting inconsistent results.

References

Avrainvillamide degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avrainvillamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and analysis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound's structure contains two key functional groups susceptible to degradation: an indole (B1671886) ring and an α,β-unsaturated nitrone. Therefore, the primary factors that can lead to its degradation are:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the nitrone functional group.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation.

  • Light: Indole alkaloids are often sensitive to photodegradation.

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, proper storage is crucial. Below is a summary of recommended storage conditions for both solid compound and solutions.

FormStorage TemperatureDurationContainerAdditional Precautions
Solid-20°C or -80°CLong-termAirtight, light-protecting vial (e.g., amber glass)Store in a desiccator to protect from moisture.
Stock Solution (in DMSO or other organic solvent)-80°CUp to 6 months[1]Tightly sealed, light-protecting vialsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO or other organic solvent)-20°CUp to 1 month[1]Tightly sealed, light-protecting vialsAliquot to avoid repeated freeze-thaw cycles.[1]

Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A3: The appearance of unexpected peaks in your chromatogram is often an indication of degradation. The most likely causes are:

  • Hydrolysis of the nitrone: This would result in the formation of the corresponding aldehyde and N-hydroxylamine derivatives.

  • Oxidation of the indole ring: This can lead to a variety of oxidized products.

  • Photodegradation: If the compound or solution was exposed to light, you may be observing photoproducts.

  • Interaction with excipients: If you are working with a formulation, this compound may be reacting with other components.

To troubleshoot, it is recommended to perform a forced degradation study to identify the retention times of potential degradation products.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Loss of biological activity in cell-based assays. Degradation of this compound in the stock solution or culture medium.1. Prepare a fresh stock solution of this compound. 2. Perform a stability study of this compound in your specific cell culture medium under incubation conditions. 3. Analyze the aged medium by HPLC or LC-MS to detect any degradation products.
Appearance of new peaks in the HPLC chromatogram over time. Chemical instability of the compound under the storage or experimental conditions.1. Confirm the identity of the new peaks by LC-MS. 2. Conduct a forced degradation study (see experimental protocols below) to generate and identify potential degradation products. 3. Re-evaluate your storage and handling procedures to minimize exposure to light, extreme pH, and high temperatures.
Inconsistent analytical results between experiments. Instability of the analyte in the autosampler or during sample preparation.1. Minimize the time samples spend in the autosampler. Use a cooled autosampler if available. 2. Prepare samples immediately before analysis. 3. Evaluate the stability of this compound in the chosen analytical solvent.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis of the nitrone and oxidation of the indole ring.

Hydrolytic Degradation of the Nitrone Moiety

The α,β-unsaturated nitrone is susceptible to hydrolysis, which would cleave the C=N bond, yielding an aldehyde and an N-substituted hydroxylamine.

G Hypothesized Hydrolytic Degradation of this compound This compound This compound (α,β-Unsaturated Nitrone) H2O H₂O (Acid or Base Catalyzed) This compound->H2O Degradation_Product_1 Aldehyde Derivative H2O->Degradation_Product_1 Hydrolysis Degradation_Product_2 N-Substituted Hydroxylamine Derivative H2O->Degradation_Product_2

Caption: Hypothesized hydrolytic degradation pathway of this compound's nitrone functional group.

Oxidative Degradation of the Indole Moiety

The indole ring is electron-rich and can be oxidized, potentially at the 2 or 3-position, leading to various oxidized products.

G Hypothesized Oxidative Degradation of this compound This compound This compound (Indole Moiety) Oxidant [O] (e.g., H₂O₂, light/air) This compound->Oxidant Oxidized_Products Various Oxidized Indole Derivatives Oxidant->Oxidized_Products Oxidation

Caption: Hypothesized oxidative degradation pathway of this compound's indole ring.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability profile.

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms to identify and quantify the degradation products.

Experimental Workflow Diagram

G Forced Degradation Study Workflow for this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 60°C) Stock->Thermal Photo Photolytic (Solution, UV/Vis) Stock->Photo HPLC_MS HPLC / LC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Data Data Analysis: - Identify Degradants - Quantify Degradation HPLC_MS->Data

Caption: Workflow for conducting a forced degradation study of this compound.

References

Improving the bioavailability of Avrainvillamide for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with practical guidance for improving the bioavailability of the natural product Avrainvillamide (B1247661) in in vivo studies. The content is structured to troubleshoot common experimental hurdles and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a compound of interest?

This compound is a naturally occurring prenylated indole (B1671886) alkaloid with demonstrated antiproliferative effects in various cancer cell lines.[1] Its primary mechanism of action involves binding to the oncoprotein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein CRM1 (Exportin-1).[1][2][3] By interacting with these targets, this compound can disrupt crucial cellular processes, such as ribosome biogenesis and the regulation of the p53 tumor suppressor protein, making it a promising candidate for cancer therapy research.[1][4]

Q2: What evidence suggests this compound has poor bioavailability?

While direct pharmacokinetic data is limited in publicly available literature, several key properties of this compound strongly indicate potential bioavailability challenges:

  • Poor Solubility: It is described as a white powder with poor solubility in many common organic solvents.[5] For instance, it requires sonication and warming to dissolve in DMSO, reaching a concentration of only 2.23 mg/mL.[3] This hydrophobicity suggests very low aqueous solubility, a primary reason for poor absorption in the gastrointestinal tract.[6]

  • High Molecular Weight: With a molecular weight of 445.51 g/mol , it is a relatively large molecule, which can sometimes be a factor in passive diffusion across biological membranes.[7]

  • Natural Product Origin: Many complex natural products, particularly those with hydrophobic structures, are known to have low oral bioavailability.[6]

Q3: How does poor bioavailability impact in vivo study outcomes?

Poor bioavailability leads to low and variable drug concentrations in the bloodstream and at the target tissue after administration. This can result in:

  • Lack of Efficacy: Insufficient drug concentration at the tumor site may lead to a failure to observe a therapeutic effect, even if the compound is potent in vitro.

  • Inconclusive Results: High variability between study subjects can make it difficult to establish a clear dose-response relationship.

  • Misinterpretation of Data: Researchers might incorrectly conclude that the compound is inactive in vivo, when the issue is actually a failure of the drug to reach its target in sufficient amounts.

Q4: What are the main strategies to improve the bioavailability of hydrophobic compounds like this compound?

Key formulation strategies focus on enhancing the solubility and dissolution rate of the compound.[8] These include:

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents to create solutions, emulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS). These systems can improve absorption by utilizing lipid absorption pathways.

  • Particle Size Reduction: Decreasing the particle size to the sub-micron or nanometer range (nanosuspensions) dramatically increases the surface area, which can enhance the dissolution rate.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within a hydrophilic outer shell, thereby increasing its apparent water solubility.

Troubleshooting Guide

Problem: My this compound formulation is precipitating upon dilution or injection.

Possible Cause Suggested Solution
Solvent Shift The organic solvent (e.g., DMSO) used for initial dissolution is miscible with the aqueous vehicle, but the drug is not soluble in the final mixture. This causes it to "crash out."
Low Solubility Limit The concentration of this compound exceeds its solubility limit in the final injection vehicle.
pH or Temperature Effects The pH or temperature of the final vehicle is affecting the drug's stability or solubility.

Solution Steps:

  • Reduce DMSO Concentration: Minimize the volume of DMSO to less than 5-10% of the final formulation volume.

  • Use a Co-Solvent System: Instead of a simple DMSO/saline mixture, try a vehicle containing co-solvents like PEG300, PEG400, or Solutol HS 15. A common starting point is 10% DMSO, 40% PEG400, and 50% saline.

  • Consider a Surfactant: Add a non-ionic surfactant such as Tween 80 (1-5%) to the vehicle to help maintain the drug in solution by forming micelles.

  • Explore Lipid-Based Formulations: For oral administration, formulate this compound in a lipid vehicle like sesame oil or a SEDDS mixture. For parenteral routes, consider a lipid emulsion.

Problem: I am observing low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Suggested Solution
Poor Dissolution The solid drug is not dissolving effectively in the gastrointestinal fluids.
Low Permeability The dissolved drug is not efficiently crossing the intestinal wall into the bloodstream.
First-Pass Metabolism The drug is being extensively metabolized in the liver before it can reach systemic circulation.

Solution Steps:

  • Enhance Dissolution Rate:

    • Micronization/Nanonization: Use techniques like milling or high-pressure homogenization to reduce particle size.

    • Amorphous Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).

    • SEDDS Formulation: This is a highly effective method for improving the dissolution and absorption of hydrophobic drugs. See the protocol below.

  • Improve Solubility with Complexation:

    • Cyclodextrin (B1172386) Complex: Formulate this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility.

  • Assess Permeability: If solubility is improved but plasma levels remain low, the issue may be poor membrane permeability. This is a more fundamental challenge of the molecule itself and may require chemical modification of the compound (e.g., creating a more soluble prodrug).

Data Presentation: Formulation Strategies

The table below presents illustrative data for a hypothetical hydrophobic compound with properties similar to this compound to demonstrate how different formulation strategies can impact key bioavailability parameters.

Table 1: Illustrative Pharmacokinetic Parameters for Different Formulations

Formulation VehicleApparent Solubility (µg/mL)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
0.5% CMC Suspension (Oral)< 155 ± 124.0210 ± 45
20% HP-β-CD in Water (Oral)150350 ± 652.01450 ± 210
SEDDS (Oral)> 500 (in pre-concentrate)980 ± 1501.54100 ± 550
10% DMSO / 40% PEG400 (IV)> 10002500 ± 3000.15500 ± 610

Note: Data are representative examples and not actual results for this compound. Values are shown as mean ± SD.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral administration. The goal is to create a mixture of oil, surfactant, and co-surfactant that, upon gentle agitation in aqueous media, spontaneously forms a fine oil-in-water emulsion.

Materials:

  • This compound

  • Oil phase: Labrafac™ PG or similar medium-chain triglyceride

  • Surfactant: Kolliphor® EL or Tween 80

  • Co-surfactant/Co-solvent: Transcutol® HP or PEG400

  • Glass vials, magnetic stirrer, water bath.

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

    • Add an excess amount of this compound to 1 mL of each excipient in a sealed vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant by HPLC to quantify solubility. Select the excipients with the highest solubilizing capacity.

  • Constructing a Ternary Phase Diagram:

    • Based on the screening results, select the best oil, surfactant, and co-surfactant.

    • Prepare mixtures with varying ratios of the three components (e.g., from 10:0:90 to 10:90:0 oil:surfactant:co-surfactant).

    • For each ratio, take 100 µL of the mixture and add it to 10 mL of water in a glass vial.

    • Gently agitate and visually observe the resulting emulsion. Grade the performance based on droplet size (clarity) and stability (time to phase separation).

    • Plot the results on a ternary diagram to identify the region that forms a stable and clear microemulsion.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimal ratio of excipients from the self-emulsification region of the phase diagram (e.g., 20% Labrafac PG, 50% Kolliphor EL, 30% Transcutol HP).

    • Add the required amount of this compound to the pre-mixed excipients to achieve the desired final concentration (e.g., 10 mg/mL).

    • Gently warm the mixture (40-50°C) and stir until the drug is completely dissolved.

    • The resulting solution is the SEDDS pre-concentrate, which can be filled into gelatin capsules for dosing.

Visualizations

Signaling Pathway

This compound's mechanism involves the regulation of the tumor suppressor protein p53 through its interaction with Nucleophosmin (NPM1).[1][4] NPM1 normally sequesters the tumor suppressor ARF in the nucleolus, which prevents ARF from inhibiting HDM2. HDM2, in turn, targets p53 for degradation. By binding to NPM1, this compound can disrupt this process, leading to the stabilization and activation of p53.[1][4]

NPM1_p53_Pathway cluster_Nucleolus Nucleolus cluster_Nucleoplasm Nucleoplasm NPM1 NPM1 ARF ARF NPM1->ARF sequesters HDM2 HDM2 p53 p53 HDM2->p53 promotes degradation p53_active Active p53 (Apoptosis, Cell Cycle Arrest) p53->p53_active activation ARF_nuc ARF ARF_nuc->HDM2 inhibits This compound This compound This compound->NPM1

Caption: this compound's interaction with NPM1, leading to p53 activation.

Experimental Workflow

The following workflow provides a logical progression for selecting a suitable formulation to improve this compound's bioavailability.

Formulation_Workflow cluster_simple Simple Formulations cluster_advanced Advanced Formulations start Start: this compound Powder (Poor Aqueous Solubility) solubility_test 1. Solubility Screening (Oils, Surfactants, Co-solvents, Cyclodextrins) start->solubility_test decision1 Is solubility sufficient in co-solvent or cyclodextrin? solubility_test->decision1 nano Develop Nanosuspension solubility_test->nano If all else fails cosolvent Develop Co-solvent Vehicle (e.g., PEG400/Tween 80) decision1->cosolvent Yes (Simple) cyclo Develop Cyclodextrin Complex (e.g., HP-β-CD) decision1->cyclo Yes (Complex) sedds Develop SEDDS/Lipid-Based System decision1->sedds No (Lipid-Based) pk_study 2. In Vivo PK Study in Rodents cosolvent->pk_study cyclo->pk_study sedds->pk_study nano->pk_study

Caption: Decision workflow for selecting a suitable this compound formulation.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting poor in vivo results.

Troubleshooting_Logic start Problem: Low In Vivo Efficacy Despite High In Vitro Potency check_pk Step 1: Analyze Plasma PK Is drug exposure (AUC) adequate? start->check_pk improve_formulation Action: Improve Formulation (See Workflow Diagram) check_pk->improve_formulation No check_pd Step 2: Assess Target Engagement Is there evidence of target modulation in tumor/tissue? check_pk->check_pd Yes improve_formulation->start Re-test dose_issue Action: Increase Dose or Dosing Frequency check_pd->dose_issue No success Success: Proceed with Efficacy Studies check_pd->success Yes dose_issue->check_pd Re-test mechanism_issue Conclusion: Re-evaluate Mechanism (Possible off-target effects or resistance in vivo) dose_issue->mechanism_issue If still no engagement

References

Avrainvillamide Purity Assessment by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of avrainvillamide (B1247661) by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Assessment of this compound by Reverse-Phase HPLC

This section details a standard methodology for determining the purity of an this compound sample.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • This compound sample for analysis

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Methanol (B129727), HPLC grade (for sample preparation)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in methanol at a concentration of 1 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the this compound sample is determined by calculating the peak area percentage.

  • Purity (%) = (Peak area of this compound / Total peak area of all components) x 100

Quantitative Data Summary

The following table presents typical results expected from the HPLC analysis of a high-purity this compound sample.

ParameterExpected Value
Retention Time (this compound) Approximately 12.5 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Purity (Reference Standard) ≥ 98%

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is the this compound peak showing significant tailing?

A1: Peak tailing for alkaloid compounds like this compound is often due to interactions with residual silanol (B1196071) groups on the silica-based C18 column.[1]

  • Solution 1: Mobile Phase pH: Ensure the mobile phase contains 0.1% formic acid. The acidic pH helps to protonate the silanol groups, reducing their interaction with the basic nitrogen atoms in this compound.

  • Solution 2: Column Condition: The column may be degrading. If the problem persists, consider flushing the column with a strong solvent or replacing it.

  • Solution 3: Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q2: I am observing ghost peaks in my chromatogram. What is the cause?

A2: Ghost peaks are extraneous peaks that do not originate from the injected sample.[2] They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, especially during a gradient run.[1] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample. Run a blank injection (mobile phase only) to see if the ghost peak is still present. If so, optimize the needle wash method of your autosampler.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector. A systematic cleaning of the HPLC system may be necessary.

Q3: The retention time of the this compound peak is shifting between injections. What should I do?

A3: Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is functioning correctly.

  • Column Temperature Fluctuations: The column oven should be set to a stable temperature (e.g., 30°C) as temperature variations can affect retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. If other solutions fail, a new column may be required.

Q4: My baseline is drifting or is very noisy. How can I fix this?

A4: Baseline instability can compromise the accuracy of your results.

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[3][4] Also, check for any precipitation in your mobile phase, especially if using buffers.

  • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

  • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and a noisy baseline.

  • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the flow cell with a suitable solvent (e.g., methanol or isopropanol).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding formic acid to the mobile phase? A1: Formic acid is a common mobile phase additive in reverse-phase HPLC for the analysis of basic compounds like alkaloids. It serves two main purposes: it helps to control the pH of the mobile phase to ensure consistent ionization of the analyte, and it protonates free silanol groups on the stationary phase, which minimizes peak tailing.

Q2: Can I use methanol instead of acetonitrile as the organic modifier? A2: Yes, methanol can often be used as an alternative to acetonitrile. However, it will likely alter the selectivity of the separation and the retention time of this compound. You may need to adjust the gradient profile to achieve a similar separation. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds.

Q3: How often should I replace my HPLC column? A3: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A decline in performance, such as a significant loss of resolution, increased peak tailing, or a sudden increase in backpressure that cannot be resolved by flushing, are all indicators that the column may need to be replaced.

Q4: What is a typical purity level for a synthesized batch of this compound? A4: The expected purity of a synthesized batch of this compound can vary depending on the synthetic route and purification methods used. Generally, a purity of >95% is considered good for a research-grade compound. For use in drug development, a much higher purity (>99%) is typically required.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Issues? (Drift, Noise) start->baseline ghost_peaks Ghost Peaks Present? start->ghost_peaks check_ph Check Mobile Phase pH (e.g., 0.1% Formic Acid) peak_shape->check_ph Yes check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep Yes degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase Yes run_blank Run Blank Injection ghost_peaks->run_blank Yes check_column Inspect/Replace Column check_ph->check_column check_sample_conc Check Sample Concentration check_column->check_sample_conc end Problem Resolved check_sample_conc->end check_temp Check Column Temperature check_mobile_phase_prep->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->end check_lamp Check Detector Lamp degas_mobile_phase->check_lamp check_leaks Check for System Leaks check_lamp->check_leaks check_leaks->end clean_system Clean HPLC System run_blank->clean_system clean_system->end

Caption: A flowchart for troubleshooting common HPLC issues.

Avrainvillamide_Signaling_Pathway Hypothetical Signaling Pathway of this compound This compound This compound NPM1 Nucleophosmin (NPM1) This compound->NPM1 Binds to Cys275 p53 p53 NPM1->p53 Inhibits HDM2 HDM2 NPM1->HDM2 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces HDM2->p53 Promotes Degradation

Caption: this compound's interaction with Nucleophosmin and its downstream effects.

References

Technical Support Center: Mitigating Avrainvillamide Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of Avrainvillamide's cytotoxic effects in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1247661) and what is its primary mechanism of action?

This compound is a naturally occurring alkaloid with potent antiproliferative properties.[1][2] Its primary mechanism of action involves the covalent binding to and inhibition of two key cellular proteins:

  • Nucleophosmin (B1167650) (NPM1): this compound binds to a specific cysteine residue (Cys275) on NPM1, a multifunctional protein involved in ribosome biogenesis, cell cycle regulation, and the p53 tumor suppressor pathway.[1][3][4]

  • Exportin 1 (CRM1): This protein is crucial for the nuclear export of various proteins, including tumor suppressors. This compound's interaction with CRM1 can lead to the nuclear accumulation of these proteins, triggering anti-cancer effects.[2][5]

Q2: What are the known cytotoxic effects of this compound on cancer cells?

This compound exhibits significant antiproliferative and cytotoxic effects against a range of cancer cell lines, particularly those with specific genetic profiles.[6] Studies have shown that cancer cells with mutated NPM1, as commonly found in acute myeloid leukemia (AML), are particularly sensitive to this compound.[6] Furthermore, the presence of wild-type p53 in cancer cells appears to sensitize them to this compound-induced cytotoxicity.[6] The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.[7]

Q3: Is there any data on the cytotoxicity of this compound in normal, non-cancerous cells?

Currently, there is a lack of publicly available data specifically detailing the cytotoxic profile (e.g., IC50 or GI50 values) of this compound in a comprehensive panel of normal, non-cancerous human cell lines. While its potent activity against cancer cells is documented, further research is required to quantify its therapeutic index by comparing its effects on cancerous versus healthy cells.

Q4: What are some general strategies to mitigate the cytotoxicity of anti-cancer agents in normal cells?

While specific strategies for this compound have not been established, several general approaches are employed to protect normal cells from the toxic effects of chemotherapy:

  • Use of Cytoprotective Agents: These are compounds administered to shield normal tissues from chemotherapy-induced damage without compromising anti-tumor efficacy.

  • Advanced Drug Delivery Systems: Encapsulating cytotoxic agents in nanoparticles or liposomes can help target the drug to the tumor site, thereby reducing systemic exposure and damage to healthy tissues.

  • Combination Therapy: Combining cytotoxic drugs with other agents can sometimes allow for lower, less toxic doses of the primary drug to be used or can include agents that selectively protect normal cells.

  • Induction of Temporary Cell Cycle Arrest: For cell-cycle-specific drugs, inducing a temporary and reversible G1 arrest in normal cells can make them less susceptible to the drug's cytotoxic effects.

Q5: How might these general mitigation strategies be hypothetically applied to this compound?

Based on its known mechanism of action, the following theoretical applications could be explored:

  • Cytoprotective Agents: Agents that can counteract the specific off-target effects of NPM1 or CRM1 inhibition in normal tissues could be investigated.

  • Drug Delivery Systems: A targeted delivery system designed to recognize surface markers overexpressed on cancer cells (e.g., in NPM1-mutated AML) could concentrate this compound at the tumor site.

  • Combination Therapy: Combining this compound with a drug that has a synergistic effect on cancer cells but a protective effect on normal cells could be a promising avenue. For instance, an agent that enhances p53-mediated apoptosis in cancer cells while promoting cell cycle arrest and repair in normal cells could be beneficial.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in control (non-cancerous) cell lines.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 value in your specific normal cell line. Start with a wide range of concentrations to identify a suitable experimental window.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cell line (typically <0.5%). Run a solvent-only control.

  • Possible Cause 3: Extended exposure time.

    • Troubleshooting Step: Optimize the incubation time. A shorter exposure may be sufficient to observe effects in cancer cells while minimizing toxicity in normal cells.

Issue 2: Difficulty in establishing a therapeutic window between cancerous and normal cells.

  • Possible Cause 1: Similar sensitivity of the cell lines used.

    • Troubleshooting Step: Select a cancer cell line known to be highly sensitive to this compound (e.g., OCI-AML3 with NPM1 mutation). Compare its response to a more robust normal cell line.

  • Possible Cause 2: Off-target effects of this compound.

    • Troubleshooting Step: Investigate the expression levels of NPM1 and CRM1 in both your cancer and normal cell lines. Differences in target expression may not be sufficient for selectivity. Consider exploring downstream pathway markers (e.g., p53, p21) to understand the differential response.

Issue 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Variability in cell seeding density.

    • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Possible Cause 2: Issues with the cytotoxicity assay itself.

    • Troubleshooting Step: Refer to the detailed experimental protocols below. Ensure all reagents are properly prepared and that the assay is performed according to the established protocol. Include appropriate positive and negative controls.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureAssay Duration (h)GI50 (µM)Reference
T-47DBreast Cancer--0.33[2]
LNCaPProstate Cancer--0.42[2]
OCI-AML2Acute Myeloid LeukemiaWild-type NPM1720.35 ± 0.09[8][9]
OCI-AML3Acute Myeloid LeukemiaMutated NPM1720.52 ± 0.15[8][9]
HCT-116Colon CancerWild-type NPM1-1.10 ± 0.04[8]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells (cancerous and normal)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Membrane Integrity using LDH Assay

This protocol quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells (cancerous and normal)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity and Mechanism Assays cluster_analysis Data Analysis seed_cells Seed Normal and Cancer Cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (Dose-Response) incubate_24h->treat_cells incubate_exp Incubate for Experimental Period treat_cells->incubate_exp mtt_assay MTT Assay (Viability) incubate_exp->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_exp->ldh_assay annexin_v_pi Annexin V/PI Staining (Apoptosis) incubate_exp->annexin_v_pi cell_cycle Cell Cycle Analysis incubate_exp->cell_cycle data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq annexin_v_pi->data_acq cell_cycle->data_acq calc_ic50 Calculate IC50/ Therapeutic Index data_acq->calc_ic50 analyze_mechanism Analyze Apoptosis and Cell Cycle Arrest data_acq->analyze_mechanism

Caption: Experimental workflow for assessing this compound cytotoxicity.

avrainvillamide_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 NPM1 p53 p53 NPM1->p53 regulates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CRM1_cargo Tumor Suppressor Proteins (e.g., p53) CRM1_nuc CRM1 CRM1_nuc->CRM1_cargo binds CRM1_cyto CRM1 CRM1_nuc->CRM1_cyto Nuclear Export CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CRM1_cyto->CRM1_nuc Nuclear Import This compound This compound This compound->NPM1 inhibits (binds Cys275) This compound->CRM1_nuc inhibits

Caption: this compound's mechanism of action targeting NPM1 and CRM1.

References

Validation & Comparative

A Comparative Analysis of Avrainvillamide and Doxorubicin Efficacy in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Avrainvillamide (B1247661), a natural product with novel anti-leukemic properties, and Doxorubicin, a long-standing chemotherapeutic agent, in the context of Acute Myeloid Leukemia (AML). The following sections present quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate an objective evaluation.

Quantitative Efficacy: A Head-to-Head Comparison

The antiproliferative activity of this compound and Doxorubicin has been evaluated in various AML cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of drug potency, are summarized below. It is crucial to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as incubation time can vary between studies.

DrugCell LineIC50 (µM)Incubation Time (hours)Reference
This compound MV4-110.08 ± 0.0124[1]
OCI-AML30.12 ± 0.0224[1]
Molm-130.15 ± 0.0224[1]
NB40.55 ± 0.0824[1]
HL-600.85 ± 0.1524[1]
Doxorubicin MV4-11~0.002 - 0.026120[2]
OCI-AML3GI50: 0.52 ± 0.1572[3][4]
Molm-13Not explicitly stated, effective at 0.5 - 1 µM48[5]
NB4Not available-
HL-600.01948[6]

Note: The IC50 for Doxorubicin in MV4-11 cells is presented as a range, as it was determined in sub-lines with varying resistance.[2] For OCI-AML3, the value presented for this compound is a GI50 (50% growth inhibition).[3][4]

Impact on Cell Cycle and Apoptosis

Both this compound and Doxorubicin exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.

This compound:

  • Cell Cycle: Treatment of OCI-AML3 and MV4-11 cells with this compound leads to a G1 phase arrest.[1]

  • Apoptosis: this compound induces apoptosis in various AML cell lines, as evidenced by morphological changes such as condensed and fragmented nuclei.[1]

Doxorubicin:

  • Cell Cycle: In HL-60 cells, Doxorubicin treatment can induce a G2/M phase arrest.[7]

  • Apoptosis: Doxorubicin is a potent inducer of apoptosis in AML cells, including the MOLM-13 cell line.[5][8]

Experimental Protocols

For the accurate assessment and comparison of this compound and Doxorubicin, standardized experimental protocols are paramount.

AML Cell Culture
  • Cell Lines: AML cell lines (e.g., MV4-11, OCI-AML3, HL-60, Molm-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Primary Cells: For ex vivo studies, primary AML blasts can be cultured in serum-free medium containing various cytokines to support their viability and proliferation.[9]

Drug Treatment and Viability Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Preparation: this compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are treated with a range of concentrations of each drug for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10]

  • Cell Harvesting: After drug treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Fixation: Following drug treatment, cells are harvested and fixed in cold 70% ethanol (B145695) while vortexing and incubated on ice for at least 30 minutes.[6]

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained.[6]

  • PI Staining: Propidium Iodide staining solution is added to the cells.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms through which this compound and Doxorubicin induce cell death are crucial for understanding their therapeutic potential and for the rational design of combination therapies.

This compound Signaling Pathway

This compound's primary mechanism of action in AML cells with NPM1 mutations involves the restoration of the proper cellular localization of the nucleophosmin (B1167650) (NPM1) protein.[11][12] It interacts with both mutant NPM1 and the nuclear export protein CRM1 (also known as XPO1).[3][4] This interaction leads to the nuclear retention of the mutated NPM1, thereby inhibiting its oncogenic function.[12]

Avrainvillamide_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 NPM1 (mutant) CRM1 CRM1/XPO1 NPM1->CRM1 Interaction (Nuclear Export) Nuclear_Retention Nuclear Retention of mutant NPM1 Apoptosis Apoptosis Nuclear_Retention->Apoptosis Leads to AVA This compound AVA->NPM1 Binds AVA->NPM1 Inhibits Export AVA->CRM1 Binds

Caption: this compound's mechanism in NPM1-mutated AML cells.

Doxorubicin Mechanism of Action

Doxorubicin, an anthracycline antibiotic, has a well-established mechanism of action that primarily targets DNA.[13] It intercalates into the DNA, thereby inhibiting the progression of topoisomerase II.[13] This leads to the stabilization of the topoisomerase II-DNA complex after the DNA chain has been broken for replication, preventing the re-ligation of the DNA double helix and ultimately halting the replication process.[13] This DNA damage triggers cell cycle arrest and apoptosis.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits DNA_Intercalation DNA Intercalation TopoII_Inhibition Topoisomerase II Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage CellCycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's primary mechanism of action in cancer cells.

Experimental Workflow for Comparative Efficacy

A standardized workflow is essential for the direct and reliable comparison of the two compounds.

Experimental_Workflow start Start: AML Cell Culture treatment Drug Treatment (this compound vs. Doxorubicin) - Dose-response - Time-course start->treatment viability Cell Viability Assay (e.g., MTT, WST-1) Determine IC50 values treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A general workflow for comparing drug efficacy in AML cells.

References

Validating Avrainvillamide Target Engagement In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avrainvillamide is a naturally occurring alkaloid with potent antiproliferative properties. Its primary molecular target has been identified as Nucleophosmin (B1167650) (NPM1), a multifunctional nucleolar phosphoprotein that is often overexpressed or mutated in various cancers.[1] Validating the engagement of this compound with its target within the complex cellular environment is crucial for understanding its mechanism of action and for the development of novel anticancer therapies. This guide provides a comparative overview of experimental approaches to validate this compound's target engagement in situ, with a comparison to other molecules targeting NPM1.

Overview of this compound and its Molecular Targets

This compound exerts its biological effects by interacting with at least two key cellular proteins:

  • Nucleophosmin (NPM1): this compound covalently binds to the Cys275 residue in the C-terminal domain of NPM1.[2] This interaction can alter the localization and function of NPM1.

  • Exportin-1 (Crm1): this compound also interacts with the nuclear export protein Crm1, which is involved in the transport of proteins, including NPM1, from the nucleus to the cytoplasm.[3]

This dual-target engagement contributes to the cytotoxic effects of this compound, particularly in cancer cells with mutated NPM1.

Comparative Performance of NPM1-Targeting Agents

Direct head-to-head comparative studies on the in situ target engagement of this compound and other NPM1 inhibitors are limited. However, we can compare their cellular activities based on reported growth inhibition data.

CompoundTarget Domain/MechanismCell LineIC50 / GI50 (µM)Reference
This compound NPM1 C-terminal (Cys275) & Crm1OCI-AML2 (NPM1-wt)0.35[3]
OCI-AML3 (NPM1-mut)0.52[3]
T-47D (Breast Cancer)0.33[1]
LNCaP (Prostate Cancer)0.42[1]
NSC348884 NPM1 N-terminal (disrupts oligomerization)Various Cancer Cell Lines1.7 - 4.0[4][5]
RNA Aptamer (1A1) NPM1 Central Acidic RegionNot ReportedNot Reported[6]
Menin Inhibitors (e.g., Ziftomenib) Menin-KMT2A interaction (indirectly affects NPM1-mutant AML)NPM1-mutant AMLNot Reported (Clinical Trials Ongoing)[7]

Experimental Protocols for Target Validation

Several orthogonal methods can be employed to validate the engagement of this compound with NPM1 in situ.

Affinity Purification using Biotinylated Probes

This method utilizes a biotin-tagged this compound analog to pull down its cellular binding partners.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated this compound analog.

  • Cell Lysis: Culture cells to 80-90% confluency and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with streptavidin-coated beads that have been pre-incubated with the biotinylated this compound probe.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins by Western blotting using an anti-NPM1 antibody or by mass spectrometry.

  • Competition Assay (for specificity): Perform a parallel pulldown in the presence of an excess of unlabeled this compound. A reduction in the amount of pulled-down NPM1 confirms specific binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. While specific CETSA data for this compound is not publicly available, this general protocol can be adapted.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble NPM1 by Western blotting or ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

Immunofluorescence Microscopy

This method visualizes the subcellular localization of NPM1 and its potential relocalization upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Analyze the images to determine changes in the nucleolar, nuclear, or cytoplasmic distribution of NPM1.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of this compound's Targets

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 NPM1 NPM1_cyto NPM1 NPM1->NPM1_cyto Nuclear Export Crm1 Crm1 Cargo_cyto Cargo Proteins Cargo Cargo Proteins Cargo->Cargo_cyto Nuclear Export This compound This compound This compound->NPM1 Binds to Cys275 This compound->Crm1 Inhibits

Caption: this compound's dual-targeting mechanism.

Experimental Workflow for Affinity Purification

start Start cell_lysis Cell Lysis start->cell_lysis incubation Incubate with Biotin-Avrainvillamide & Streptavidin Beads cell_lysis->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze by WB/MS elution->analysis end End analysis->end

Caption: Workflow for identifying this compound's binding partners.

Logical Relationship for Target Validation

hypothesis Hypothesis: This compound binds NPM1 in situ affinity_purification Affinity Purification (Co-elution of NPM1) hypothesis->affinity_purification cetsa CETSA (Thermal Stabilization of NPM1) hypothesis->cetsa if_microscopy Immunofluorescence (NPM1 Relocalization) hypothesis->if_microscopy validation Target Engagement Validated affinity_purification->validation cetsa->validation if_microscopy->validation

References

Validating Avrainvillamide's Mechanism: A Comparative Guide to siRNA Knockdown of NPM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the mechanism of action of Avrainvillamide, a potent anti-proliferative natural product, through the targeted knockdown of its putative binding partner, Nucleophosmin (NPM1). We present a detailed analysis of the effects of this compound treatment alongside siRNA-mediated NPM1 depletion on cancer cell lines, supported by established experimental protocols.

Unveiling the Target: this compound and NPM1

This compound has been identified as a promising anti-cancer agent that binds to Nucleophosmin (NPM1), a multifunctional protein often overexpressed in solid tumors.[1][2] The interaction is specific, with this compound targeting the Cys275 residue of NPM1.[1] This binding has been shown to restore the normal nucleolar localization of certain cytoplasmic NPM1 mutants prevalent in Acute Myeloid Leukemia (AML), suggesting a potential therapeutic mechanism.[3][4][5] Furthermore, the anti-proliferative activity of this compound and its analogs correlates with their affinity for NPM1.[2][6] To rigorously validate that the cytotoxic effects of this compound are indeed mediated through its interaction with NPM1, a direct comparison with the phenotypic effects of NPM1 knockdown is essential.

Comparative Analysis: this compound vs. NPM1 siRNA Knockdown

The following tables summarize the quantitative effects of this compound treatment and NPM1 siRNA knockdown on key cancer cell phenotypes: proliferation, apoptosis, and cell cycle progression. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Effects on Cell Viability and Proliferation

TreatmentCell LineConcentration/TargetMethodResultReference
This compound OCI-AML20.35 ± 0.09 µM (GI50)Not Specified50% growth inhibition[3]
OCI-AML30.52 ± 0.15 µM (GI50)Not Specified50% growth inhibition[3]
MV4-11IC50 < 1 µM (24h)³H-thymidine incorporation>50% proliferation inhibition[7]
Molm-13IC50 < 1 µM (24h)³H-thymidine incorporation>50% proliferation inhibition[7]
NPM1 siRNA K562pNPM1-shRNAMTT AssaySignificant inhibition of cell growth[8]
A549NPM1 siRNAColony-forming assaySignificantly reduced tumor cell survival[9]
Hepatic Progenitor CellsNPM1 knockdownNot SpecifiedInhibition of proliferation[10]

Table 2: Comparative Effects on Apoptosis

TreatmentCell LineConcentration/TargetMethodResultReference
This compound HeLa S3 (NPM1 depleted)Not SpecifiedNot SpecifiedEnhanced sensitivity to apoptotic death[1][11]
OCI-AML33 µM (24h)Annexin V/PIRapid decrease in live cells[7]
NPM1 siRNA K562pNPM1-shRNACaspase-3/8 activityIncreased caspase activity, inducing apoptosis[8][12]
Hepatic Progenitor CellsNPM1 knockdownNot SpecifiedIncreased number of apoptotic cells[10]

Table 3: Comparative Effects on Cell Cycle

TreatmentCell LineConcentration/TargetMethodResultReference
This compound OCI-AML30.5 µM (24h)Propidium (B1200493) Iodide StainingG1-phase arrest[7]
NPM1 siRNA K562pNPM1-shRNAFlow CytometryIncreased percentage of cells in G1 phase[8]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: Proposed Mechanism of this compound Action

Avrainvillamide_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 NPM1 Ribosome_biogenesis Ribosome Biogenesis NPM1->Ribosome_biogenesis Regulates Cell_cycle_reg Cell Cycle Regulation NPM1->Cell_cycle_reg Regulates Apoptosis_reg Apoptosis Regulation NPM1->Apoptosis_reg Regulates This compound This compound This compound->NPM1 Binds (Cys275) Crm1 Crm1/Exportin-1 This compound->Crm1 Inhibits NPM1_mut Mutant NPM1 (Cytoplasmic) This compound->NPM1_mut Restores Nucleolar Localization Crm1->NPM1_mut Exports NPM1_mut_cyto Mutant NPM1 NPM1_mut->NPM1_mut_cyto NPM1_Avail NPM1-Avrainvillamide Complex NPM1_Avail->Ribosome_biogenesis Altered Regulation NPM1_Avail->Cell_cycle_reg Altered Regulation NPM1_Avail->Apoptosis_reg Altered Regulation

Caption: Proposed mechanism of this compound targeting NPM1.

Diagram 2: Experimental Workflow for Target Validation

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Phenotypic Assays start Start: Cancer Cell Line control Control (Vehicle) start->control This compound This compound Treatment start->this compound siRNA NPM1 siRNA Transfection start->siRNA neg_siRNA Negative Control siRNA start->neg_siRNA viability Cell Viability (MTT) control->viability apoptosis Apoptosis (Annexin V) control->apoptosis cell_cycle Cell Cycle (PI Staining) control->cell_cycle western Protein Expression (Western Blot) control->western This compound->viability This compound->apoptosis This compound->cell_cycle This compound->western Confirm Target Engagement (e.g., downstream effects) siRNA->viability siRNA->apoptosis siRNA->cell_cycle siRNA->western Validate Knockdown neg_siRNA->viability neg_siRNA->apoptosis neg_siRNA->cell_cycle neg_siRNA->western end Conclusion: Validate NPM1 as This compound's Target viability->end apoptosis->end cell_cycle->end western->end

Caption: Workflow for validating this compound's target using siRNA.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. Below are standard protocols for the key experiments cited in this guide.

siRNA Transfection for NPM1 Knockdown

This protocol outlines the transient transfection of siRNA to knockdown NPM1 expression.

Materials:

  • NPM1-specific siRNA and negative control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

  • Cancer cell line of interest

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they are 60-80% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 5 µL of 20 µM siRNA (NPM1-specific or negative control) in 250 µL of Opti-MEM™ Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the media from the cells and wash once with PBS.

    • Add the 500 µL of siRNA-Lipofectamine™ complexes to each well.

    • Add 1.5 mL of fresh, antibiotic-free growth medium.

  • Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell line and the specific assay. Protein knockdown is typically assessed at 48-72 hours post-transfection by Western Blot.

Western Blot for NPM1 Protein Expression

This protocol is for the detection of NPM1 protein levels following siRNA knockdown.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-NPM1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • After the desired incubation period, wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NPM1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.

  • MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Annexin V Assay for Apoptosis

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[3][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound or NPM1 siRNA, harvest both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[4][5]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells after treatment, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Alternative and Complementary Validation Methods

While siRNA knockdown is a powerful tool, a multi-faceted approach to target validation is often necessary. Other methods to consider include:

  • CRISPR/Cas9 Gene Editing: Provides a more permanent and complete knockout of the target gene, offering a robust comparison to small molecule inhibition.

  • Expression of a Drug-Resistant Target Mutant: Introducing a mutated version of NPM1 (e.g., C275A) that this compound cannot bind to. If cells expressing this mutant are resistant to the compound's effects, it strongly validates the on-target mechanism.

  • Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA): These methods directly assess the binding of a drug to its target protein in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14]

  • Affinity Chromatography/Pulldown Assays: Using a biotinylated analog of this compound to pull down its binding partners from cell lysates, followed by mass spectrometry to identify these partners.[2]

  • In vivo Models: Utilizing animal models (e.g., xenografts) to assess the anti-tumor efficacy of this compound in the context of NPM1 expression levels.[14]

Conclusion

The comparative data strongly suggest that the anti-proliferative and pro-apoptotic effects of this compound are mediated, at least in part, through its interaction with NPM1. The phenotypic outcomes of this compound treatment, such as decreased cell viability, induction of apoptosis, and cell cycle arrest, closely mirror the effects observed upon siRNA-mediated knockdown of NPM1. This guide provides the foundational data and experimental protocols for researchers to further investigate and validate the mechanism of action of this compound and other NPM1-targeting compounds. For definitive validation, employing a combination of the described techniques is highly recommended.

References

Unraveling the Stereospecific Activity of Avrainvillamide Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of the enantiomers of Avrainvillamide, a potent natural product with significant antiproliferative effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive understanding of their differential actions.

This compound, a prenylated indole (B1671886) alkaloid, has garnered considerable interest in the field of oncology for its ability to target key cellular proteins involved in cancer progression. The naturally occurring (+)-enantiomer and its synthetic counterpart, (-)-avrainvillamide, exhibit distinct biological activities. Understanding these differences is crucial for the development of targeted cancer therapeutics.

Quantitative Comparison of Biological Activity

The antiproliferative activity of the this compound enantiomers has been evaluated in various cancer cell lines. The naturally occurring (+)-avrainvillamide consistently demonstrates greater potency in inhibiting cell growth compared to its non-natural (-)-enantiomer.

CompoundCell LineAssay TypeMeasurementValue (µM)Citation
(+)-AvrainvillamideT-47D (Breast Cancer)AntiproliferativeGI₅₀0.33[1]
(+)-AvrainvillamideLNCaP (Prostate Cancer)AntiproliferativeGI₅₀0.42[1]
(+)-AvrainvillamideOCI-AML2 (Acute Myeloid Leukemia)AntiproliferativeGI₅₀0.35 ± 0.09[2][3]
(+)-AvrainvillamideOCI-AML3 (Acute Myeloid Leukemia)AntiproliferativeGI₅₀0.52 ± 0.15[2][3]
(+)-Avrainvillamide vs. (-)-AvrainvillamideT-47D (Breast Cancer)AntiproliferativePotency Ratio(+)-enantiomer is ~3-fold more potent[4]

Interestingly, while their antiproliferative effects differ, both enantiomers show comparable efficacy in binding to the nuclear export protein Crm1 (also known as exportin-1).

ExperimentTarget ProteinObservationCitation
Competitive Affinity IsolationCrm1(+)- and (-)-Avrainvillamide are essentially equally effective at inhibiting the affinity isolation of Crm1.[2]

This suggests that the stereochemistry of this compound is a critical determinant for its cytotoxic effects, but not for its interaction with Crm1. The difference in antiproliferative activity likely stems from stereospecific interactions with its other primary target, Nucleophosmin (NPM1).

Mechanism of Action: Targeting NPM1 and the Nuclear Export Machinery

This compound exerts its biological effects by interacting with two key cellular proteins: Nucleophosmin (NPM1) and Crm1.[1] NPM1 is a multifunctional protein that is overexpressed in many human tumors and plays a crucial role in ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins like p53.[4][5] Crm1 is a major nuclear export receptor responsible for transporting numerous proteins, including tumor suppressors, from the nucleus to the cytoplasm.

The proposed mechanism of action involves the following steps:

  • Binding to NPM1: (+)-Avrainvillamide forms a covalent bond with a specific cysteine residue (Cys275) on NPM1.[4][5] This interaction is believed to disrupt the normal functions of NPM1.

  • Interaction with Crm1: this compound also binds to Crm1, inhibiting its nuclear export function.[2]

  • Cellular Consequences: The dual inhibition of NPM1 and Crm1 leads to a cascade of events, including the disruption of ribosome biogenesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4] In acute myeloid leukemia (AML) cells with mutated NPM1, (+)-avrainvillamide can restore the nucleolar localization of the mutant protein.[1]

Avrainvillamide_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 NPM1 p53 p53 NPM1->p53 regulates CellCycleArrest Cell Cycle Arrest NPM1->CellCycleArrest disruption leads to Apoptosis Apoptosis p53->Apoptosis activation leads to Crm1 Crm1 Cargo Tumor Suppressor (e.g., p53) Crm1->Cargo ExportedCargo Exported Tumor Suppressor Crm1->ExportedCargo mediates export This compound (+)-Avrainvillamide This compound->NPM1 binds (Cys275) This compound->Crm1 inhibits This compound->Crm1

This compound's dual inhibitory action on NPM1 and Crm1.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antiproliferative Activity Assessment (CellTiter-Blue® Cell Viability Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., T-47D, LNCaP, OCI-AML2, OCI-AML3)

  • Cell culture medium appropriate for the cell line

  • 96-well microplates

  • (+)-Avrainvillamide and (-)-Avrainvillamide stock solutions

  • CellTiter-Blue® Cell Viability Reagent (Promega)

  • Plate reader capable of measuring fluorescence at 560nm (excitation) and 590nm (emission)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (+)-Avrainvillamide and (-)-Avrainvillamide. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add CellTiter-Blue® Reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at 560nm (excitation) and 590nm (emission).

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Antiproliferative_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound enantiomers A->B C Incubate for 72 hours B->C D Add CellTiter-Blue® Reagent C->D E Incubate for 1-4 hours D->E F Measure fluorescence (560/590 nm) E->F G Calculate GI₅₀ values F->G Affinity_Isolation_Workflow cluster_competition Competition Step A Incubate cell lysate with biotinylated this compound B Add competitor: (+) or (-) this compound A->B C Capture complexes with streptavidin beads B->C D Wash to remove non-specific binding C->D E Elute bound proteins D->E F Analyze Crm1 levels by Western blot E->F

References

Navigating Resistance: A Comparative Analysis of Avrainvillamide and Other NPM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of action and potential cross-resistance profiles of Avrainvillamide (B1247661), menin inhibitors, and BCL-2 inhibitors in the context of NPM1-mutated acute myeloid leukemia (AML).

The therapeutic landscape for acute myeloid leukemia (AML) with nucleophosmin (B1167650) 1 (NPM1) mutations is rapidly evolving, with several targeted agents demonstrating clinical promise. This compound, a natural product, has emerged as a unique NPM1-interacting agent. This guide provides a comparative analysis of this compound with other NPM1-targeted therapeutic classes, namely menin inhibitors and BCL-2 inhibitors, focusing on their mechanisms of action, documented resistance pathways, and the critical implications for potential cross-resistance. Understanding these profiles is paramount for researchers, scientists, and drug development professionals in designing effective sequential and combination therapy strategies.

Mechanisms of Action: Distinct Approaches to Targeting NPM1-Mutated AML

The primary NPM1 inhibitors in development and clinical use can be categorized by their distinct mechanisms of action. This compound employs a dual-targeting strategy, while menin and BCL-2 inhibitors have more focused modes of action.

This compound: This natural product exhibits a unique dual mechanism by covalently binding to both mutant NPM1 and the nuclear export protein CRM1 (also known as XPO1).[1][2] This interaction is crucial for its anti-leukemic activity. By binding to a cysteine residue (Cys275) in the C-terminal domain of mutant NPM1, this compound is thought to restore its proper nucleolar localization.[3][4] Simultaneously, its interaction with CRM1 inhibits the nuclear export of various cargo proteins, including the mutant NPM1, further contributing to its retention in the nucleus.[3] This dual action effectively counteracts the oncogenic effect of cytoplasmic NPM1.

Menin Inhibitors (e.g., Revumenib, Ziftomenib): These small molecules function by disrupting the critical protein-protein interaction between menin and the KMT2A (MLL1) protein complex.[5][6] In NPM1-mutated AML, this complex is aberrantly recruited to chromatin, driving the expression of leukemogenic genes like HOXA9 and MEIS1.[7] Menin inhibitors bind to a pocket on the menin protein, preventing its association with KMT2A and thereby suppressing this oncogenic transcriptional program, leading to differentiation of leukemic blasts.[5][6]

BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax (B612062) is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[8][9] In many cancers, including NPM1-mutated AML, cancer cells overexpress BCL-2 to evade apoptosis. By inhibiting BCL-2, venetoclax unleashes pro-apoptotic proteins, triggering programmed cell death.[8][9] While not a direct inhibitor of NPM1, its efficacy is pronounced in the NPM1-mutated AML subtype.

Comparative Data on NPM1 Inhibitors

The following table summarizes the key characteristics of this compound and other major classes of NPM1 inhibitors.

Inhibitor ClassRepresentative Drug(s)Primary Target(s)Mechanism of Action
This compound This compoundMutant NPM1, CRM1 (XPO1)Covalently binds to mutant NPM1 and CRM1, restoring nucleolar localization of NPM1 and inhibiting nuclear export.[1][3]
Menin Inhibitors Revumenib, ZiftomenibMeninDisrupts the menin-KMT2A interaction, downregulating leukemogenic gene expression.[5][6]
BCL-2 Inhibitors VenetoclaxBCL-2Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.[8][9]

Understanding Resistance Mechanisms

The emergence of drug resistance is a significant challenge in cancer therapy. The mechanisms of resistance to menin and BCL-2 inhibitors are increasingly understood, while data on this compound resistance is still emerging.

This compound: Specific mechanisms of resistance to this compound have not yet been extensively characterized in published literature. However, based on its mechanism of action, potential resistance could arise from mutations in NPM1 at the Cys275 binding site or alterations in CRM1 that prevent drug interaction. One study noted that while the NPM1-mutated cell line OCI-AML3 was sensitive to this compound, it was not significantly more sensitive than the NPM1 wild-type OCI-AML2 cell line, suggesting that factors other than the NPM1 mutation status alone may influence sensitivity.[3]

Menin Inhibitors: The most well-documented mechanism of acquired resistance to menin inhibitors is the development of mutations in the MEN1 gene itself.[10] These mutations occur in the drug-binding pocket of the menin protein, preventing the inhibitor from binding effectively while preserving the interaction with KMT2A.[11] Non-genetic, adaptive resistance mechanisms that allow cells to tolerate the downstream effects of menin inhibition are also under investigation.[10]

BCL-2 Inhibitors: Resistance to venetoclax is frequently associated with the upregulation of other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-XL.[8][9] These proteins can compensate for the inhibition of BCL-2, thereby preventing apoptosis. Mutations in the BCL-2 gene that reduce venetoclax binding have also been reported, though they are less common.

Cross-Resistance Studies: A Critical Gap and Inferred Profiles

Direct experimental data on cross-resistance between this compound and other NPM1 inhibitors is currently lacking in the scientific literature. However, based on their distinct mechanisms of action and known resistance pathways, we can infer potential cross-resistance scenarios.

This compound and Menin Inhibitors: Cross-resistance between these two classes is unlikely. Resistance to menin inhibitors is primarily driven by on-target mutations in MEN1.[10] These mutations would not affect the ability of this compound to bind to its targets, NPM1 and CRM1. Conversely, hypothetical resistance to this compound through mutations in NPM1 or CRM1 would not impact the efficacy of menin inhibitors.

This compound and BCL-2 Inhibitors: A lack of cross-resistance is also predicted here. Venetoclax resistance mediated by the upregulation of MCL-1 or BCL-XL would not be expected to confer resistance to this compound's mechanism of relocating mutant NPM1. Interestingly, studies combining the CRM1 inhibitor selinexor (B610770) with venetoclax have shown synergistic anti-leukemic effects in AML, suggesting that the two mechanisms of action are complementary rather than antagonistic.[12][13] This synergy may stem from the ability of CRM1 inhibitors to downregulate MCL-1, a key venetoclax resistance factor.[14][15]

The following table summarizes the known and inferred resistance and cross-resistance profiles.

Inhibitor ClassKnown Resistance MechanismsInferred Cross-Resistance with this compoundRationale
This compound Not well characterized--
Menin Inhibitors Mutations in MEN1 gene.[10]UnlikelyDistinct targets and binding sites.
BCL-2 Inhibitors Upregulation of MCL-1, BCL-XL.[8][9]Unlikely (Potential for Synergy)Different mechanisms of inducing cell death. CRM1 inhibition may overcome venetoclax resistance.[14][15]

Experimental Protocols

Cell Viability and IC50 Determination: To assess the anti-proliferative effects of NPM1 inhibitors, AML cell lines (e.g., OCI-AML3 for NPM1-mutant, OCI-AML2 for NPM1-wildtype) are seeded in 96-well plates and treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours). Cell viability can be measured using various assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels. The half-maximal inhibitory concentration (IC50) is then calculated using non-linear regression analysis.[16]

Immunofluorescence for NPM1 Localization: Cells are grown on coverslips and treated with the inhibitor or vehicle control. After fixation and permeabilization, cells are incubated with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI. Images are acquired using a fluorescence microscope to visualize the subcellular localization of NPM1. A shift from cytoplasmic to predominantly nucleolar localization in NPM1-mutant cells indicates drug activity.[3]

Co-immunoprecipitation for Protein-Protein Interactions: To confirm the disruption of the menin-KMT2A interaction by menin inhibitors, co-immunoprecipitation experiments are performed. Cell lysates are incubated with an antibody against menin or KMT2A to pull down the protein and its binding partners. The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with antibodies against the other protein in the complex. A reduction in the co-immunoprecipitated protein in the presence of the inhibitor demonstrates its disruptive effect.

Visualizing the Pathways

NPM1_Inhibitor_Mechanisms cluster_this compound This compound Pathway cluster_menin Menin Inhibitor Pathway cluster_bcl2 BCL-2 Inhibitor Pathway This compound This compound Mutant_NPM1_Cytoplasm Mutant NPM1 (Cytoplasmic) This compound->Mutant_NPM1_Cytoplasm Binds Cys275 CRM1 CRM1/XPO1 This compound->CRM1 Inhibits NPM1_Nucleolus NPM1 Relocalized to Nucleolus Mutant_NPM1_Cytoplasm->NPM1_Nucleolus Nuclear_Export_Blocked Nuclear Export Blocked CRM1->Nuclear_Export_Blocked Apoptosis_Differentiation_A Apoptosis/ Differentiation Nuclear_Export_Blocked->Apoptosis_Differentiation_A NPM1_Nucleolus->Apoptosis_Differentiation_A Menin_Inhibitor Menin_Inhibitor Menin_KMT2A Menin-KMT2A Complex Menin_Inhibitor->Menin_KMT2A Disrupts HOXA9_MEIS1 HOXA9/MEIS1 Expression Menin_KMT2A->HOXA9_MEIS1 Apoptosis_Differentiation_M Apoptosis/ Differentiation Menin_KMT2A->Apoptosis_Differentiation_M Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis BCL2_Inhibitor BCL2_Inhibitor BCL2_Protein BCL-2 Protein BCL2_Inhibitor->BCL2_Protein Inhibits Pro_Apoptotic Pro-Apoptotic Proteins BCL2_Protein->Pro_Apoptotic Apoptosis_B Apoptosis Pro_Apoptotic->Apoptosis_B

Caption: Mechanisms of action for different classes of NPM1 inhibitors.

Resistance_Mechanisms cluster_menin_resistance Menin Inhibitor Resistance cluster_bcl2_resistance BCL-2 Inhibitor Resistance cluster_avrainvillamide_resistance This compound Resistance (Hypothetical) Menin_Inhibitor_R Menin Inhibitor Menin_Protein_R Menin Protein Menin_Inhibitor_R->Menin_Protein_R Cannot Bind Menin_KMT2A_Active Menin-KMT2A Interaction Persists Menin_Protein_R->Menin_KMT2A_Active MEN1_Mutation MEN1 Gene Mutation (Drug Binding Site) MEN1_Mutation->Menin_Protein_R Drug_Binding_Blocked Drug Binding Blocked Leukemic_Survival Leukemic Survival Menin_KMT2A_Active->Leukemic_Survival BCL2_Inhibitor_R BCL-2 Inhibitor BCL2_Protein_R BCL-2 Protein BCL2_Inhibitor_R->BCL2_Protein_R Inhibits Apoptosis_Evasion Apoptosis Evasion BCL2_Protein_R->Apoptosis_Evasion MCL1_BCLXL_Upregulation Upregulation of MCL-1 / BCL-XL MCL1_BCLXL_Upregulation->Apoptosis_Evasion Compensates for BCL-2 Inhibition Avrainvillamide_R This compound NPM1_CRM1_R Mutant NPM1 / CRM1 Avrainvillamide_R->NPM1_CRM1_R Cannot Bind Leukemic_Survival_A Leukemic Survival NPM1_CRM1_R->Leukemic_Survival_A Target_Mutation Mutation in NPM1 (Cys275) or CRM1 Binding Site Target_Mutation->NPM1_CRM1_R Drug_Binding_Reduced Reduced Drug Binding

Caption: Known and inferred resistance mechanisms for NPM1 inhibitors.

Conclusion and Future Directions

This compound presents a novel approach to treating NPM1-mutated AML with its dual inhibition of mutant NPM1 and CRM1. While direct comparative and cross-resistance studies with other NPM1 inhibitors like menin and BCL-2 inhibitors are needed, a mechanistic analysis suggests a low probability of cross-resistance. The distinct targets and resistance pathways of these drug classes offer a strong rationale for their use in combination or sequential therapies.

Future research should focus on:

  • Elucidating this compound Resistance: Identifying the specific molecular mechanisms that confer resistance to this compound is crucial for its clinical development.

  • Direct Cross-Resistance Studies: Head-to-head studies in preclinical models are necessary to confirm the inferred lack of cross-resistance.

  • Combination Therapies: Investigating the synergistic potential of this compound with menin inhibitors and BCL-2 inhibitors could lead to more durable responses and overcome acquired resistance. The observed synergy between CRM1 inhibitors and venetoclax provides a strong foundation for exploring such combinations.

By continuing to unravel the intricate details of their mechanisms and resistance profiles, the scientific community can optimize the therapeutic application of these promising agents for patients with NPM1-mutated AML.

References

In Vivo Validation of Avrainvillamide's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-tumor activity of a synthetic analog of Avrainvillamide (B1247661), a natural product known for its antiproliferative properties. The data presented here is primarily derived from preclinical studies in mouse xenograft models of acute myeloid leukemia (AML) and colorectal carcinoma, offering researchers, scientists, and drug development professionals a concise overview of its efficacy and mechanism of action.

Mechanism of Action Overview

This compound and its analogs exert their anti-cancer effects by targeting key cellular proteins involved in oncogenesis. The primary mechanism involves binding to the nuclear chaperone protein Nucleophosmin (B1167650) (NPM1) and the nuclear export protein Exportin-1 (CRM1).[1] In many cancers, particularly certain subtypes of AML, mutated NPM1 is aberrantly located in the cytoplasm. This compound can induce the nuclear retention of this mutated NPM1, contributing to its anti-leukemic effects.[1] This interaction, along with the inhibition of CRM1, can lead to the proteasomal degradation of mutated NPM1 and an increase in the concentration of the tumor suppressor protein p53, ultimately promoting apoptosis and cell cycle arrest in cancer cells.[2]

Avrainvillamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVA This compound Analog (BFA) NPM1c Mutated NPM1 (Cytoplasmic) AVA->NPM1c Binds CRM1 CRM1 (Exportin-1) AVA->CRM1 Inhibits NPM1c->CRM1 Export Signal Degradation Proteasomal Degradation NPM1c->Degradation NPM1n NPM1 (Nuclear Retention) CRM1->NPM1n Blocks Export p53 p53 Tumor Suppressor NPM1n->p53 Stabilizes Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

This compound's proposed mechanism of action.

Comparative In Vivo Efficacy

The synthetic biphenyl-modified this compound analog, known as BFA, has demonstrated anti-proliferative activity in subcutaneous xenograft models of acute myeloid leukemia (OCI-AML3) and colorectal carcinoma (HCT-116).[1][3] The following tables compare the efficacy of BFA with standard-of-care chemotherapeutic agents used for these cancer types.

Table 1: Acute Myeloid Leukemia (OCI-AML3 Xenograft Model)
CompoundDosage & ScheduleTumor Growth InhibitionMouse StrainReference
This compound Analog (BFA) 4 mg/kg, BID, i.p. (5 days on, 2 days off for 2 weeks)Significant tumor growth delay (quantitative data not fully reported in abstract)NOD/SCID IL2rγnull (NSG)Andresen et al., 2016
Cytarabine 50 mg/kg, daily, i.p. (5 days)Reduced disease burden and increased survivalImmunodeficient MiceGuzman et al., 2013[4]
Sorafenib + Cytarabine 60 mg/kg (Sorafenib, BID) + 6.25 mg/kg (Cytarabine, daily)Statistically significant prolonged median survival vs. Cytarabine aloneNOD-SCID-IL2Rγ(null)Bixby et al., 2012[5][6]

Note: Direct comparative studies between BFA and other agents in the same experiment are not available. Data is compiled from separate studies for contextual comparison.

Table 2: Colorectal Carcinoma (HCT-116 Xenograft Model)
CompoundDosage & ScheduleTumor Growth InhibitionMouse StrainReference
This compound Analog (BFA) Not specified in abstractAnti-proliferative activity observedNot specifiedAndresen et al., 2016[3]
5-Fluorouracil (5-FU) 100 mg/kg, single dose, i.p.Delayed tumor growth (time for tumor to triple increased to 11.7 days vs. 7.1 days for vehicle)Athymic NudeWilkie et al., 2013[7]
5-FU + SM-1 Not specified70.42% tumor suppression rate (vs. 38.81% for 5-FU alone)Not specifiedWang et al., 2017[8]

Note: The specific dosage and quantitative inhibition data for BFA in the HCT-116 model were not available in the reviewed literature abstracts. The study confirmed anti-proliferative activity was observed.

Experimental Protocols & Workflow

The following section details the methodology used for the in vivo validation of the this compound analog (BFA) as described in the reference literature.

General Experimental Workflow

The diagram below illustrates a typical workflow for assessing the efficacy of an anti-tumor compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Cancer Cell Culture (e.g., OCI-AML3) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth (to ~100 mm³) C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Administer Treatment (e.g., BFA vs. Vehicle) E->F G 7. Monitor Tumor Volume & Mouse Body Weight F->G H 8. Euthanize & Excise Tumors G->H I 9. Data Analysis (Tumor Weight, Growth Curves) H->I

Workflow for an in vivo subcutaneous xenograft study.
In Vivo Xenograft Study Protocol (OCI-AML3 Model)

This protocol is based on the study by Andresen et al., 2016.

  • Cell Culture: OCI-AML3 acute myeloid leukemia cells are cultured in appropriate media until sufficient cell numbers are achieved.

  • Animal Model: NOD/SCID IL2rγnull (NSG) mice are used due to their profound immunodeficiency, which allows for robust engraftment of human cells.

  • Tumor Implantation: A suspension of OCI-AML3 cells is injected subcutaneously into the flank of each NSG mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined volume, typically around 100 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach the target size, mice are randomized into treatment and control groups.

    • Treatment Group: Mice are administered the this compound analog (BFA) at a dose of 4 mg/kg via intraperitoneal (i.p.) injection twice daily (BID).

    • Control Group: Mice receive a vehicle control solution on the same schedule.

  • Dosing Schedule: The treatment is administered on a "5 days on, 2 days off" schedule, which is repeated for two consecutive weeks.

  • Data Analysis: The anti-tumor activity is evaluated by comparing the tumor growth curves and final tumor weights between the BFA-treated group and the vehicle control group.

This guide summarizes the currently available preclinical in vivo data for this compound's anti-tumor activity. Further studies, including direct head-to-head comparisons with standard-of-care agents and evaluation in additional cancer models, are necessary to fully elucidate its therapeutic potential.

References

Comparative Analysis of Avrainvillamide Analogues' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiproliferative activities of Avrainvillamide (B1247661) and its synthetic analogues, supported by experimental data and mechanistic insights.

This compound, a naturally occurring alkaloid, has demonstrated notable antiproliferative effects, making it a subject of significant interest in cancer research and drug development.[1][2] This guide provides a comparative analysis of the potency of various this compound analogues, presenting key experimental data in a structured format. It also delves into the underlying mechanism of action involving the oncoprotein nucleophosmin (B1167650) (NPM1) and the nuclear export protein Crm1, and details the experimental protocols used to evaluate these compounds.[2][3][4]

Potency of this compound and Its Analogues

The antiproliferative activity of this compound and its analogues has been evaluated across various cancer cell lines. The potency is typically measured in terms of GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency. The following table summarizes the available data for key analogues.

CompoundCell LineGI50/IC50 (µM)Reference
(+)-Avrainvillamide (1)T-47D0.33--INVALID-LINK--
(+)-Avrainvillamide (1)LNCaP0.42--INVALID-LINK--
(+)-Avrainvillamide (AVA)OCI-AML20.35 ± 0.09--INVALID-LINK--
(+)-Avrainvillamide (AVA)OCI-AML30.52 ± 0.15--INVALID-LINK--
Analogue 8T-47D~0.3 - 0.4--INVALID-LINK-- (Potency described as "nearly equipotent" to (+)-Avrainvillamide, value estimated from graphical data)
Analogue 9T-47D~1.0--INVALID-LINK-- (Potency described as "3-fold less potent" than Analogue 8, value estimated)
Analogue 10T-47D>3.0--INVALID-LINK-- (Described as a "micromolar inhibitor")
Analogue 11T-47D>3.0--INVALID-LINK-- (Described as a "micromolar inhibitor")
Biotin-avrainvillamideT-47D~0.3 - 0.4--INVALID-LINK-- (Described as "nearly equipotent to the natural product")

Mechanism of Action: Targeting Nucleophosmin and Crm1

This compound exerts its antiproliferative effects by interacting with key cellular proteins, primarily nucleophosmin (NPM1) and the nuclear export protein Crm1 (also known as exportin-1).[2][3][4] NPM1 is a multifunctional protein that is overexpressed in many human tumors and plays a role in regulating the tumor suppressor protein p53.[1][5]

The proposed mechanism involves the covalent binding of this compound to cysteine residues on these proteins.[4] Specifically, it has been suggested that this compound targets cysteine-275 of NPM1.[1][5][6] This interaction can disrupt the normal function of NPM1 and Crm1, leading to downstream effects such as an increase in cellular p53 concentrations and ultimately, apoptosis.[1][5] The correlation between the antiproliferative activity of this compound analogues and their ability to inhibit the binding of a probe to nucleophosmin further supports this mechanism.[1]

Avrainvillamide_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1 Nucleophosmin (NPM1) p53_inactive Inactive p53 NPM1->p53_inactive Regulates Crm1 Crm1 (Exportin-1) Crm1->NPM1 Nuclear Export p53_active Active p53 p53_inactive->p53_active Activation DNA_Damage DNA Damage (leading to apoptosis) p53_active->DNA_Damage This compound This compound Analogue This compound->NPM1 Binds to Cys275 This compound->Crm1 Binds

Figure 1: Proposed signaling pathway of this compound analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound analogues.

Antiproliferative Assays

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

1. Cell Culture:

  • Cancer cell lines (e.g., T-47D, LNCaP, OCI-AML2, OCI-AML3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Plating:

  • Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period and allowed to adhere overnight.

3. Compound Treatment:

  • A serial dilution of the this compound analogues is prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

4. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours.

5. Viability Assessment:

  • Cell viability is assessed using a colorimetric assay such as the MTT or Alamar blue assay.[7]

  • The absorbance is measured using a microplate reader.

6. Data Analysis:

  • The absorbance values are converted to percentage of cell growth inhibition relative to the vehicle control.

  • The GI50/IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Affinity-Isolation of Target Proteins

This method is used to identify the cellular proteins that bind to a specific compound, in this case, an this compound analogue.

Experimental_Workflow start Start: Cancer Cell Lysate incubation Incubate Lysate with Probe start->incubation probe Biotinylated this compound Probe probe->incubation capture Capture Probe-Protein Complexes incubation->capture streptavidin Streptavidin-conjugated Resin streptavidin->capture wash Wash Resin to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze Proteins by SDS-PAGE and Mass Spectrometry elution->analysis end End: Identify Target Proteins analysis->end

Figure 2: Workflow for affinity-isolation of this compound target proteins.

1. Preparation of Cell Lysate:

  • Cultured cancer cells are harvested and lysed in a suitable buffer containing protease inhibitors to release the cellular proteins.

2. Biotinylated Probe:

  • A biotinylated version of an this compound analogue is synthesized. This "probe" retains its biological activity and has a biotin (B1667282) tag for later purification.

3. Incubation:

  • The cell lysate is incubated with the biotinylated this compound probe to allow the formation of probe-protein complexes.

4. Affinity Capture:

  • Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate. The high affinity of streptavidin for biotin allows for the selective capture of the biotinylated probe along with any bound proteins.

5. Washing:

  • The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

6. Elution:

  • The specifically bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.

7. Protein Identification:

  • The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein bands of interest are excised from the gel and identified using mass spectrometry (e.g., LC-MS/MS).

8. Competitive Binding (for validation):

  • To confirm the specificity of the interaction, the experiment can be repeated in the presence of an excess of the non-biotinylated this compound analogue. A reduction in the amount of the target protein captured indicates a specific binding interaction.[1]

References

Validating the Effect of Avrainvillamide on NPM1 Localization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avrainvillamide's performance in modulating the subcellular localization of Nucleophosmin (B1167650) (NPM1), a protein frequently mislocalized in Acute Myeloid Leukemia (AML). We present supporting experimental data, detailed protocols for key validation experiments, and a comparison with an alternative compound, Leptomycin B.

Introduction to NPM1 and this compound

Nucleophosmin (NPM1) is a crucial protein predominantly found in the nucleolus, where it partakes in ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability.[1][2][3] In a significant subset of AML cases, mutations in the NPM1 gene lead to the aberrant translocation of the NPM1 protein to the cytoplasm (NPM1c+).[4][5] This mislocalization is a key driver of leukemogenesis.[4][6]

This compound is a natural product that has demonstrated the ability to restore the nucleolar localization of certain cytoplasmic NPM1 mutants.[1][7][8] Its mechanism involves a dual interaction: it directly binds to mutant NPM1 and also inhibits the nuclear export protein Exportin-1 (XPO1 or Crm1), which is responsible for shuttling NPM1 out of the nucleus.[1][7]

Comparative Performance of this compound

This compound's efficacy in redirecting mutant NPM1 to the nucleolus has been evaluated in various cancer cell lines. A key alternative and control compound for such studies is Leptomycin B, a well-characterized selective inhibitor of Crm1.[1][7]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified in cell lines with different NPM1 statuses. The GI₅₀ (half-maximal growth inhibition) values provide a measure of the compound's potency.

Cell LineNPM1 StatusCompoundGI₅₀ Value (µM)Reference
OCI-AML2Homozygous wild-type NPM1This compound0.35 ± 0.09[1][7]
OCI-AML3Heterozygous for NPM1 Mutant AThis compound0.52 ± 0.15[1][7]
HCT-116Homozygous wild-type NPM1This compound1.10 ± 0.04[1][7]
OCI-AML3Heterozygous for NPM1 Mutant ALeptomycin B-
HCT-116Homozygous wild-type NPM1Leptomycin B-

Note: Specific GI₅₀ values for Leptomycin B in these exact comparative experiments are not detailed in the provided search results, but it is used as a potent and selective Crm1 inhibitor.

Experimental Validation Protocols

The primary method for validating the effect of compounds on NPM1 localization is immunofluorescence microscopy. This technique allows for the direct visualization of the protein's subcellular distribution.

Key Experiment: Immunofluorescence Staining for NPM1 Localization

Objective: To visually assess the subcellular localization of NPM1 in response to treatment with this compound or other compounds.

Materials:

  • Cell lines (e.g., OCI-AML3 for mutant NPM1, OCI-AML2 for wild-type NPM1)

  • This compound

  • Leptomycin B (as a positive control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixation)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against NPM1

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., OCI-AML3) on coverslips in a multi-well plate.

    • Allow cells to adhere and grow to an appropriate confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 250 nM for 48 hours) or Leptomycin B (e.g., 100 nM for 4 hours).[1][7] Include a vehicle-treated control group (e.g., DMSO).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with a blocking solution for 1 hour.

    • Incubate the cells with the primary anti-NPM1 antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

    • Capture images, ensuring to document the localization of NPM1 (cytoplasmic, nuclear, nucleolar) in the different treatment groups.

Signaling Pathways and Experimental Workflow

NPM1 Nuclear-Cytoplasmic Shuttling and the Effect of this compound

The following diagram illustrates the mechanism of NPM1 mislocalization in AML and the points of intervention for this compound. In wild-type cells, NPM1 is predominantly in the nucleolus. In NPM1-mutated AML, the mutant protein is exported to the cytoplasm via the Crm1 pathway. This compound acts by binding to mutant NPM1 and inhibiting Crm1, thereby restoring nucleolar localization.

NPM1_Shuttling cluster_nucleus Nucleus cluster_nucleolus Nucleolus cluster_cytoplasm Cytoplasm Nucleolus Nucleolus (Wild-Type NPM1) NPM1_mut_nuc Mutant NPM1 NPM1_mut_nuc->Nucleolus Restored Localization Crm1 Crm1/XPO1 NPM1_mut_nuc->Crm1 NES binding NPM1_wt Wild-Type NPM1 NPM1_mut_cyto Aberrant Cytoplasmic Mutant NPM1 NPM1_mut_cyto->NPM1_mut_nuc Relocalization Crm1->NPM1_mut_cyto Nuclear Export This compound This compound This compound->NPM1_mut_nuc Binds (Cys275) This compound->Crm1 Inhibits Experimental_Workflow start Start: Hypothesis (Compound relocalizes mutant NPM1) cell_culture Cell Culture (e.g., OCI-AML3 with cytoplasmic NPM1) start->cell_culture treatment Treatment Groups - Vehicle (Control) - this compound - Leptomycin B (Positive Control) cell_culture->treatment fix_perm Fixation and Permeabilization treatment->fix_perm ab_stain Immunofluorescence Staining (Anti-NPM1 Antibody) fix_perm->ab_stain imaging Fluorescence Microscopy ab_stain->imaging analysis Data Analysis (Qualitative and Quantitative Assessment of NPM1 Localization) imaging->analysis conclusion Conclusion (Validation of Compound's Effect) analysis->conclusion

References

Avrainvillamide's Antibiotic Spectrum: A Comparative Analysis with Other Fungal Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of avrainvillamide's antibacterial activity reveals a targeted spectrum against specific Gram-positive bacteria. When compared to the broader class of fungal indole (B1671886) alkaloids, its activity profile highlights the diverse and potent antimicrobial potential of these natural products. This guide provides a comparative analysis of this compound's antibiotic spectrum, details the experimental methodologies for its evaluation, and explores its unique mechanism of action.

Comparative Antibiotic Spectrum

This compound (B1247661) has demonstrated inhibitory activity against multi-drug resistant Gram-positive bacteria. However, data on its effectiveness against Gram-negative bacteria remains limited. The following table summarizes the available minimum inhibitory concentration (MIC) values for this compound and provides a comparative look at other representative fungal indole alkaloids with known antibacterial activity.

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
This compound Staphylococcus aureus (Multi-drug resistant)12.5[1]Escherichia coliNo data available
Streptococcus pyogenes12.5[1]Pseudomonas aeruginosaNo data available
Enterococcus faecalis25[1]
Viridicatumtoxin Staphylococcus aureusNot specified (Cytotoxic)[2]Escherichia coliNot specified (Cytotoxic)[2]
Fumigatoside E Staphylococcus aureus~StreptomycinAcinetobacter baumannii, Klebsiella pneumoniaeModerate to strong[3]
Voacafricine B Staphylococcus aureus3.12[4]Salmonella typhimurium0.78[4]
Tris(1H-indol-3-yl)methylium Staphylococcus aureus1-16[5]Escherichia coli32-128[5]
Streptococcus pyogenes1-16[5]Pseudomonas aeruginosa32-128[5]

Mechanism of Action: A Unique Target

The primary mechanism of action described for this compound is its interaction with the nuclear chaperone protein nucleophosmin (B1167650) (NPM1) and the nuclear export protein Crm1 (Exportin-1)[1]. This interaction, extensively studied in the context of cancer, disrupts normal cellular processes. While the specific antibacterial mechanism has not been fully elucidated, it is hypothesized that this interference with fundamental cellular machinery also contributes to its antibiotic effect.

This compound's ability to bind to NPM1 and Crm1 represents a potentially novel antibiotic target, distinct from the mechanisms of many conventional antibiotics that typically target cell wall synthesis, protein synthesis, or DNA replication.

This compound Mechanism of Action Proposed Mechanism of this compound This compound This compound NPM1 Nucleophosmin (NPM1) This compound->NPM1 Binds to Crm1 Exportin-1 (Crm1) This compound->Crm1 Binds to CellCycle Cell Cycle Progression NPM1->CellCycle Regulates RibosomeBiogenesis Ribosome Biogenesis NPM1->RibosomeBiogenesis Regulates NuclearExport Nuclear Export of Proteins Crm1->NuclearExport Mediates BacterialCellDeath Bacterial Cell Death NuclearExport->BacterialCellDeath CellCycle->BacterialCellDeath RibosomeBiogenesis->BacterialCellDeath

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Experimental Protocols

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide is primarily determined using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

2. Serial Dilution:

  • The stock solution is serially diluted in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.

3. Inoculum Preparation:

  • A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Broth Microdilution Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound SerialDilution Perform Serial Dilution in 96-well plate Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound exhibits a targeted antibacterial spectrum against important multi-drug resistant Gram-positive pathogens. Its unique mechanism of action, involving the inhibition of fundamental cellular proteins NPM1 and Crm1, presents a promising avenue for the development of novel antibiotics. However, the lack of data on its activity against Gram-negative bacteria highlights a significant gap in our understanding of its full antibiotic potential. Further research is warranted to explore its broader spectrum and to fully elucidate the molecular details of its antibacterial action. The comparison with other fungal indole alkaloids underscores the vast and underexplored chemical diversity within this class of natural products for antibiotic discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Avrainvillamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[6] The handling of Avrainvillamide (B1247661) and its associated waste should always occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before use and changed regularly.
Body Protection A lab coat, preferably a disposable or dedicated one for handling cytotoxic compounds, should be worn. Long-sleeved garments are essential.
Respiratory For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) is recommended. Always consult your institution's safety officer.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7]

1. Pure or Unused this compound:

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.[3][7] These bags are often color-coded (e.g., yellow or purple) to indicate cytotoxic waste.[3]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[6]

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. The rinsate must be collected as hazardous liquid waste.[7] After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.[7]

3. Solutions Containing this compound:

  • Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous liquid waste.[7]

  • Segregation: Do not mix different waste streams unless it is certain they are compatible. It is best practice to keep halogenated and non-halogenated solvent waste in separate containers.[7]

  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label should include "Hazardous Waste," the chemical name of all components (including solvents), and their approximate concentrations.[7]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.[7]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Storage and Disposal A Identify Waste Type B Pure/Unused Compound A->B Solid C Contaminated Solids (Gloves, Paper, etc.) A->C Solid D Contaminated Sharps A->D Sharp E Contaminated Liquids (Solutions, Rinsate) A->E Liquid F Original or Approved Waste Container B->F G Labeled Cytotoxic Waste Bag C->G H Puncture-Resistant Sharps Container D->H I Leak-Proof Liquid Waste Container E->I J Label all containers: 'Hazardous Waste' + Contents F->J G->J H->J I->J K Store in Designated Hazardous Waste Area J->K L Arrange for EHS/ Licensed Contractor Pickup K->L M Document Waste for Disposal L->M

Caption: Workflow for the proper segregation and disposal of this compound waste.

It is crucial to consult your institution's specific safety guidelines and local regulations, as disposal requirements can vary. By following these general procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Avrainvillamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Avrainvillamide. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on its known cytotoxic, antiproliferative, and antibiotic properties, and align with established protocols for handling hazardous chemical compounds.

Hazard Assessment

This compound is a naturally occurring alkaloid with demonstrated cytotoxic effects.[1] It functions by binding to the oncoprotein nucleophosmin (B1167650), impacting cellular processes and exhibiting antiproliferative activity against various cancer cell lines.[1][2][3][4] Due to its biological activity, this compound should be handled as a potent and hazardous compound.

Known Biological Activities:

Biological ActivityEffectReference
Antiproliferative Inhibits the growth of various cancer cell lines.[1][2]
Antibiotic Shows activity against multi-drug resistant bacteria.[1]
Cytotoxic Induces cell death in cancer cell lines.[2]
Molecular Interaction Binds to nucleophosmin and exportin-1.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes.
Body Protection Disposable GownA disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that comply with ANSI Z87.1. A face shield should be worn over the goggles during procedures with a high risk of splashing.
Respiratory Protection N95 or Higher RespiratorA NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a risk of aerosolization.
Foot Protection Shoe CoversDisposable shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.

Preparation and Handling Workflow:

Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare BSC/Fume Hood Prepare BSC/Fume Hood Don PPE->Prepare BSC/Fume Hood Enter designated area Gather Materials Gather Materials Prepare BSC/Fume Hood->Gather Materials Enter designated area Weigh this compound Weigh this compound Gather Materials->Weigh this compound Enter designated area Dissolve/Dilute Dissolve/Dilute Weigh this compound->Dissolve/Dilute Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Post-experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

This compound Handling Workflow

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work surface within the BSC or fume hood by covering it with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, weigh paper, solvent, vials).

  • Weighing:

    • Carefully weigh the desired amount of powdered this compound on a tared weigh paper or in a suitable container.

    • Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 4).

  • Solubilization:

    • Transfer the weighed this compound to a sterile, sealable container.

    • Add the appropriate solvent (e.g., DMSO) dropwise to the powder to avoid splashing.

    • Gently swirl or vortex the container until the compound is fully dissolved.

  • Post-Handling:

    • Securely cap and label the container with the compound name, concentration, solvent, and date.

    • Proceed with the experimental protocol.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste (e.g., yellow bin).Includes gloves, gowns, shoe covers, weigh paper, pipette tips, and any other contaminated disposable items.
Liquid Waste Labeled, sealed, leak-proof container for hazardous chemical waste.Includes unused solutions of this compound and any contaminated solvents. Do not pour down the drain.
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Includes needles, syringes, and contaminated glassware.

Decontamination Protocol:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated.

  • Use a two-step cleaning process:

    • Wipe the area with a detergent solution.

    • Follow with a surface-appropriate disinfectant.

  • All cleaning materials must be disposed of as cytotoxic waste.

Spill Management Workflow:

Spill Management This compound Spill Management Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify EH&S Notify EH&S Evacuate Area->Notify EH&S Don Spill Kit PPE Don Spill Kit PPE Notify EH&S->Don Spill Kit PPE Contain Spill Contain Spill Don Spill Kit PPE->Contain Spill Absorb Liquid/Cover Powder Absorb Liquid/Cover Powder Contain Spill->Absorb Liquid/Cover Powder Clean Area Clean Area Absorb Liquid/Cover Powder->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

This compound Spill Management

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avrainvillamide
Reactant of Route 2
Avrainvillamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.